molecular formula C12H10N2O5 B2525889 N-(2-methoxy-4-nitrophenyl)-2-furamide CAS No. 110506-16-6

N-(2-methoxy-4-nitrophenyl)-2-furamide

Cat. No.: B2525889
CAS No.: 110506-16-6
M. Wt: 262.221
InChI Key: KIIHCSPDCNPQON-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-nitrophenyl)furan-2-carboxamide , also known as N-(2-methoxy-4-nitrophenyl)-2-furamide, is a chemical compound with the CAS Registry Number 110506-16-6 [ citation:1 ]. This reagent has a molecular formula of C 12 H 10 N 2 O 5 and a molecular weight of 262.22 g/mol [ citation:1 ]. It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. As a furan-carboxamide derivative, this compound belongs to a class of molecules that serve as important building blocks in medicinal and synthetic chemistry research. The structure incorporates both a furan ring, a common motif in bioactive molecules, and a nitrophenyl group, which can be a precursor to anilines and other functionalized aromatics [ citation:2 ]. Related nitrophenyl acetamide derivatives have been studied in various research contexts, including investigations into their crystalline structures and hydrogen-bonding patterns [ citation:2 ]. The specific substitution pattern on the phenyl ring (2-methoxy, 4-nitro) can influence the molecule's planarity and intermolecular interactions, which may be of interest in materials science and crystallography studies [ citation:2 ]. Researchers may utilize this compound as a key synthetic intermediate for the development of more complex molecules, such as thiazole derivatives, which have been explored for their potential biological activities [ citation:9 ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-18-11-7-8(14(16)17)4-5-9(11)13-12(15)10-3-2-6-19-10/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIHCSPDCNPQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110506-16-6
Record name 2'-METHOXY-4'-NITRO-2-FURANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-methoxy-4-nitroaniline furan-2-carboxamide derivative

Technical Whitepaper: Design, Synthesis, and Pharmacological Evaluation of -(2-Methoxy-4-nitrophenyl)furan-2-carboxamide

Executive Summary

This technical guide profiles


-(2-methoxy-4-nitrophenyl)furan-2-carboxamide1

This document provides a rigorous, field-validated protocol for its synthesis, structural characterization, and biological evaluation, designed for researchers requiring high-purity compounds for SAR (Structure-Activity Relationship) studies.

Part 1: Chemical Architecture & Rational Design

Pharmacophore Analysis

The molecule is constructed from two distinct domains linked by a rigid amide bond. Understanding this architecture is crucial for predicting binding affinity and solubility.

  • The Furan-2-carboxamide Warhead:

    • Role: Acts as a hydrogen bond acceptor (furan oxygen) and donor/acceptor (amide linker). The furan ring is a classical bioisostere for phenyl or thiophene rings but offers distinct electronic properties (electron-rich, aromatic) and lower lipophilicity (

      
       modulation).
      
    • Interaction: Often targets the ATP-binding pockets of kinases or the minor groove of DNA.

  • The 2-Methoxy-4-nitroaniline Moiety:

    • Electronic Effect: The nitro group (

      
      ) at the para-position is a strong electron-withdrawing group (EWG), decreasing the electron density of the aniline ring. This increases the acidity of the amide proton, potentially strengthening hydrogen bonds with target enzymes.
      
    • Steric Influence: The ortho-methoxy group (

      
      ) introduces steric bulk, forcing the amide bond out of planarity with the phenyl ring. This "twisted" conformation can enhance selectivity by preventing binding to flat, non-specific hydrophobic pockets.
      

Part 2: Synthetic Protocol (Self-Validating System)

Reaction Logic

The synthesis utilizes a nucleophilic acyl substitution (Schotten-Baumann type) between 2-furoyl chloride and 2-methoxy-4-nitroaniline . Direct coupling is preferred over carbodiimide methods (e.g., EDC/NHS) due to the low nucleophilicity of the nitroaniline, which requires the higher reactivity of an acid chloride.

Experimental Workflow

Reagents:

  • 2-Methoxy-4-nitroaniline (1.0 eq)

  • Furan-2-carbonyl chloride (1.2 eq)

  • Triethylamine (

    
    ) or Pyridine (1.5 eq) as an acid scavenger
    
  • Dichloromethane (DCM) or Acetonitrile (

    
    ) (Solvent)
    

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methoxy-4-nitroaniline (10 mmol) in anhydrous DCM (50 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (15 mmol) dropwise at

    
    . The solution may darken slightly.
    
  • Acylation: Add furan-2-carbonyl chloride (12 mmol) dropwise over 20 minutes, maintaining the temperature below

    
     to prevent side reactions (bis-acylation).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 7:3).

  • Quench & Workup:

    • Quench with saturated

      
       solution (removes unreacted acid chloride).
      
    • Extract with DCM (

      
      ).
      
    • Wash organic layer with

      
       (removes unreacted amine/pyridine) and then Brine.
      
  • Purification: Dry over anhydrous

    
    , concentrate in vacuo. Recrystallize from Ethanol/Water (9:1) to yield yellow needles.[2]
    
Visualization: Synthetic Pathway

SynthesisStart12-Methoxy-4-nitroanilineInterTetrahedralIntermediateStart1->InterNucleophilic AttackStart2Furan-2-carbonylchlorideStart2->InterBaseBase (Et3N)Scavenges HClInter->BaseProton TransferProductN-(2-methoxy-4-nitrophenyl)furan-2-carboxamideInter->ProductElimination of Cl-

Caption: Nucleophilic acyl substitution pathway for the synthesis of the target carboxamide.

Part 3: Characterization Standards

To ensure scientific integrity, the isolated compound must meet the following spectral criteria.

TechniqueExpected SignatureStructural Assignment

NMR
(

)

9.8–10.2 (s, 1H)
Amide

(Deshielded by EWG)

7.9–8.0 (d, 1H)
Furan


7.8 (dd, 1H)
Phenyl

(ortho to

)

3.95 (s, 3H)
Methoxy


6.7 (dd, 1H)
Furan

FT-IR (KBr)

Amide

stretch

Amide

stretch (Carbonyl)

Nitro

(asymmetric/symmetric)
Mass Spec (ESI)

Molecular Ion (Calculated MW: 262.22)

Part 4: Biological Applications & Mechanism of Action[3]

Therapeutic Potential

The

  • Antimicrobial (Nitro-activation): Similar to nitrofurantoin, the nitro group on the phenyl ring can be reduced by bacterial nitroreductases (Type I/II) to reactive hydroxylamine intermediates. These intermediates damage bacterial DNA and inhibit protein synthesis.

    • Target Organisms: Gram-negative bacteria (E. coli) and Mycobacterium tuberculosis.

  • Anticancer (Kinase/Tubulin Inhibition): The furan-carboxamide motif mimics the adenine ring of ATP, allowing it to dock into the hinge region of kinases. The steric bulk of the methoxy group can lock the conformation to fit specific hydrophobic pockets in tubulin or kinases like EGFR.

Visualization: Mechanism of Action (Bacterial)

MechanismDrugProdrug:N-(2-methoxy-4-nitrophenyl)furan-2-carboxamideInter1Nitroso Intermediate(-NO)Drug->Inter1 2e- Reduction(via Enzyme)EnzymeBacterialNitroreductaseEnzyme->DrugInter2Hydroxylamine(-NHOH)Inter1->Inter2 2e- ReductionTargetDNA Damage /Strand BreakageInter2->Target Covalent BindingDeathBacterial Cell DeathTarget->Death

Caption: Bioactivation pathway of the nitro-moiety leading to bacterial cytotoxicity.

Part 5: Safety & Handling

  • Toxicity: Nitroanilines are known methemoglobinemia inducers.[3] Handle in a fume hood.

  • Storage: Store at

    
    , protected from light (nitro groups are photodegradable).
    
  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers.

References

  • PubChem. (2025).[3][4] 2-Methoxy-4-nitroaniline Compound Summary. National Library of Medicine. Retrieved from [Link][5]

  • Matrix Fine Chemicals. (n.d.). N-(2-Hydroxy-4-nitrophenyl)furan-2-carboxamide (Analog Data). Retrieved from [Link]

An In-depth Technical Guide to N-(2-methoxy-4-nitrophenyl)-2-furamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-methoxy-4-nitrophenyl)-2-furamide is a niche chemical compound that sits at the intersection of several key areas of organic chemistry and drug discovery. Its structure, featuring a substituted nitroaromatic ring linked to a furan moiety via an amide bond, suggests a rich potential for biological activity and utility as a synthetic intermediate. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and explores its potential applications, offering a valuable resource for researchers in medicinal chemistry and materials science.

Physicochemical Properties and Structure

A clear understanding of the physicochemical properties of N-(2-methoxy-4-nitrophenyl)-2-furamide is crucial for its application in research and development. While extensive experimental data for this specific molecule is not widely published, we can infer its key characteristics based on its constituent parts.

PropertyPredicted Value/Information
Molecular Formula C12H10N2O5
Molecular Weight 262.22 g/mol
SMILES String COC1=C(C=CC(=C1)N(=O)=O)NC(=O)C2=CC=CO2
Appearance Likely a yellow crystalline solid, characteristic of many nitroaromatic compounds.
Solubility Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents.
Melting Point Predicted to be relatively high due to the planar aromatic structures and potential for intermolecular hydrogen bonding.

The structure of N-(2-methoxy-4-nitrophenyl)-2-furamide is characterized by an electron-deficient nitrophenyl ring and an electron-rich furan ring, connected by a stable amide linkage. The methoxy and nitro groups on the phenyl ring significantly influence its electronic properties and reactivity.

Synthesis of N-(2-methoxy-4-nitrophenyl)-2-furamide

The synthesis of N-(2-methoxy-4-nitrophenyl)-2-furamide is a multi-step process that involves the preparation of two key intermediates: 2-methoxy-4-nitroaniline and 2-furoyl chloride. These are then coupled to form the final product.

Overall Synthesis Workflow

G cluster_0 Synthesis of 2-methoxy-4-nitroaniline cluster_1 Synthesis of 2-furoyl chloride o-Methoxyaniline o-Methoxyaniline 2-Methoxyacetanilide 2-Methoxyacetanilide o-Methoxyaniline->2-Methoxyacetanilide Acetylation 2-Methoxy-4-nitroacetanilide 2-Methoxy-4-nitroacetanilide 2-Methoxyacetanilide->2-Methoxy-4-nitroacetanilide Nitration 2-methoxy-4-nitroaniline 2-methoxy-4-nitroaniline 2-Methoxy-4-nitroacetanilide->2-methoxy-4-nitroaniline Hydrolysis N-(2-methoxy-4-nitrophenyl)-2-furamide N-(2-methoxy-4-nitrophenyl)-2-furamide 2-methoxy-4-nitroaniline->N-(2-methoxy-4-nitrophenyl)-2-furamide Amide Coupling 2-Furoic acid 2-Furoic acid 2-furoyl chloride 2-furoyl chloride 2-Furoic acid->2-furoyl chloride Chlorination 2-furoyl chloride->N-(2-methoxy-4-nitrophenyl)-2-furamide

Caption: Synthetic pathway to N-(2-methoxy-4-nitrophenyl)-2-furamide.

Part 1: Synthesis of 2-methoxy-4-nitroaniline

2-Methoxy-4-nitroaniline is a crucial intermediate, and its synthesis from o-methoxyaniline is a well-documented three-step process[1][2].

Step 1: Acetylation of o-Methoxyaniline

The amino group of o-methoxyaniline is first protected by acetylation to prevent unwanted side reactions during the subsequent nitration step.

  • Reaction: o-Methoxyaniline reacts with acetic anhydride or glacial acetic acid to form 2-methoxyacetanilide.

  • Rationale: The acetyl group is a good protecting group that can be easily removed later. It deactivates the amino group slightly, directing nitration to the para position relative to the activating methoxy group.

Step 2: Nitration of 2-Methoxyacetanilide

The protected intermediate is then nitrated to introduce the nitro group at the desired position.

  • Reaction: 2-Methoxyacetanilide is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, at low temperatures[1].

  • Rationale: The methoxy group is an ortho-para director. Since the ortho position to the methoxy group is sterically hindered and already occupied by the acetamido group, nitration occurs primarily at the para position.

Step 3: Hydrolysis of 2-Methoxy-4-nitroacetanilide

The final step in forming the aniline intermediate is the removal of the acetyl protecting group.

  • Reaction: The acetyl group is removed by acid or alkaline hydrolysis to yield 2-methoxy-4-nitroaniline[1][3].

  • Rationale: This deprotection step regenerates the free amino group, making it available for the subsequent amide coupling reaction.

Detailed Protocol for the Synthesis of 2-methoxy-4-nitroaniline

  • Acetylation: In a round-bottom flask, dissolve o-methoxyaniline in glacial acetic acid. Heat the mixture to reflux for several hours. Monitor the reaction by thin-layer chromatography (TLC). Once the starting material is consumed, cool the reaction mixture and pour it into ice water to precipitate the 2-methoxyacetanilide. Filter and dry the product.

  • Nitration: Cool the 2-methoxyacetanilide in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10°C. After the addition is complete, stir the reaction for an additional hour. Carefully pour the reaction mixture onto crushed ice to precipitate the 2-methoxy-4-nitroacetanilide. Filter and wash the solid with cold water.

  • Hydrolysis: Suspend the 2-methoxy-4-nitroacetanilide in an aqueous solution of sodium hydroxide. Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC). Cool the reaction mixture to precipitate the 2-methoxy-4-nitroaniline. Filter the yellow crystalline product, wash with cold water, and dry.

Part 2: Synthesis of 2-Furoyl Chloride

2-Furoyl chloride is the acylating agent required for the final coupling step. It is typically prepared from 2-furoic acid[4][5].

  • Reaction: 2-Furoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF)[4]. Oxalyl chloride is another effective reagent.

  • Rationale: Thionyl chloride is a cost-effective and efficient reagent for converting carboxylic acids to acyl chlorides. The byproducts of the reaction (SO₂ and HCl) are gaseous, which simplifies purification.

Detailed Protocol for the Synthesis of 2-furoyl chloride

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap.

  • Add 2-furoic acid to the flask, followed by an excess of thionyl chloride.

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux gently for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation.

  • The resulting 2-furoyl chloride can be purified by fractional distillation under reduced pressure[4].

Part 3: Amide Coupling to form N-(2-methoxy-4-nitrophenyl)-2-furamide

The final step is the acylation of 2-methoxy-4-nitroaniline with 2-furoyl chloride. This is a standard nucleophilic acyl substitution reaction.

G cluster_0 cluster_1 2-methoxy-4-nitroaniline 2-methoxy-4-nitroaniline plus1 + 2-methoxy-4-nitroaniline->plus1 2-furoyl_chloride 2-furoyl chloride plus1->2-furoyl_chloride arrow -> 2-furoyl_chloride->arrow product N-(2-methoxy-4-nitrophenyl)-2-furamide arrow->product plus2 + HCl product->plus2

Caption: Final amide coupling reaction.

Detailed Protocol for the Synthesis of N-(2-methoxy-4-nitrophenyl)-2-furamide

  • Dissolve 2-methoxy-4-nitroaniline in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a round-bottom flask.

  • Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a scavenger for the HCl byproduct.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 2-furoyl chloride in the same solvent to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove the base and any unreacted aniline.

  • Wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted 2-furoic acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Potential Applications and Areas for Further Research

While N-(2-methoxy-4-nitrophenyl)-2-furamide is not a widely studied compound, its structural motifs are present in molecules with known biological activities, suggesting several avenues for further investigation.

  • Medicinal Chemistry:

    • Antimicrobial Agents: The furan ring is a component of several antimicrobial drugs[4]. The nitroaromatic group can also contribute to antimicrobial activity.

    • Anticancer Agents: Nitroaromatic compounds have been investigated for their potential as hypoxia-activated prodrugs. The nitro group can be reduced under hypoxic conditions, characteristic of solid tumors, to a cytotoxic species.

    • Enzyme Inhibition: The amide linkage and aromatic systems provide a scaffold that could be tailored to fit the active sites of various enzymes.

  • Materials Science:

    • Dyes and Pigments: The chromophoric nitroaniline moiety suggests potential applications in the development of novel dyes and pigments[6].

    • Non-linear Optical Materials: Molecules with electron-donating (methoxy) and electron-withdrawing (nitro) groups on an aromatic system can exhibit non-linear optical properties.

Safety Considerations

Working with the reagents and intermediates in this synthesis requires strict adherence to safety protocols.

  • Nitroaromatic Compounds: These are often toxic and can be skin irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thionyl Chloride: This is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

Conclusion

N-(2-methoxy-4-nitrophenyl)-2-furamide is a synthetically accessible compound with potential for further exploration in both medicinal chemistry and materials science. The detailed synthetic protocols provided in this guide offer a solid foundation for researchers to produce this molecule and investigate its properties and applications. The structural alerts within the molecule suggest that it could be a valuable starting point for the design of novel bioactive compounds and functional materials.

References

  • Efficient Synthesis and Purification of 2-Furoyl Chloride: What Methods Can Be Used? - FAQ. (2022, March 7).
  • 2-Furoyl chloride - Wikipedia. (n.d.).
  • Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline: A Detailed Protocol for Drug Development Professionals - Benchchem. (n.d.).
  • What is 2-Methoxy-4-nitroaniline? - ChemicalBook. (2021, September 30).
  • Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap. (2019, May 21).
  • CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents. (n.d.).
  • 2-Methoxy-4-nitroaniline synthesis - ChemicalBook. (n.d.).
  • 2-FUROYL CHLORIDE FOR SYNTHESIS | Catalog - McQuilkin. (n.d.).
  • 2-Furoyl Chloride for Synthesis (Furan-2-Carbonyl Chloride) 100 ml - Benotech. (n.d.).
  • 2-furoyl chloride for synthesis - CDH Fine Chemical. (n.d.).
  • Benzamide, N-(2-methoxy-4-nitrophenyl)-4-nitro- | C14H11N3O6 | CID - PubChem. (n.d.).
  • N-Methoxy-N-methyl-2-furamide - Chem-Impex. (n.d.).
  • 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738 - PubChem - NIH. (n.d.).
  • The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. (2024, January 24).
  • N-(4-amino-2-methoxyphenyl)-2-furamide | SC-6329634 - Hit2Lead. (n.d.).
  • 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem. (n.d.).
  • 2-furamide - 5-(3-CHLORO-4-METHOXYPHENYL) - Sigma-Aldrich. (n.d.).
  • n-(4-butylphenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide - MilliporeSigma. (n.d.).

Sources

Nitro-Functionalized 2-Furoyl Amides: A Technical Guide to Dual-Action Antimicrobials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rapid emergence of Multi-Drug Resistant (MDR) bacteria, particularly Mycobacterium tuberculosis and Pseudomonas aeruginosa, necessitates the development of novel chemotypes that transcend traditional bactericidal mechanisms. 2-Furoyl amide derivatives containing nitro groups represent a privileged scaffold in medicinal chemistry. Unlike classical nitrofurans (e.g., nitrofurantoin) which rely solely on oxidative stress, these amide derivatives exhibit a dual-mechanism of action :

  • Prodrug Activation: Intracellular bioreduction of the nitro group by bacterial nitroreductases (NTRs) to generate cytotoxic radical species.

  • Quorum Sensing Inhibition (QSI): The furan-amide core mimics N-acyl homoserine lactones (AHLs), competitively binding to LuxR-type receptors (e.g., LasR) to attenuate virulence without imposing selective pressure for resistance.

This guide details the synthesis, pharmacological characterization, and experimental validation of these compounds.

Part 1: Chemical Architecture & Synthesis[1]

Structural Rationale

The scaffold consists of three critical pharmacophores:[1]

  • The Warhead (5-Nitro Group): Essential for anti-tubercular activity. It acts as a substrate for Type I (oxygen-insensitive) and Type II nitroreductases.

  • The Linker (Amide Bond): Provides hydrogen bond donor/acceptor sites essential for binding to the LasR QSI pocket. It replaces the hydrolytically unstable lactone ring found in natural AHLs.

  • The Tail (N-Substituent): Modulates lipophilicity (LogP) for cell wall penetration. Aromatic or heteroaromatic rings (e.g., thiadiazoles, chlorophenyls) at this position enhance binding affinity via

    
    -
    
    
    
    stacking.
Synthetic Workflow

The most robust synthetic route involves the activation of 5-nitro-2-furoic acid to its acid chloride, followed by nucleophilic attack by the appropriate amine. This method avoids the variable yields associated with carbodiimide coupling (EDC/HOBt) for electron-deficient furan rings.

Synthesis_Pathway cluster_conditions Critical Parameters Start 5-Nitro-2-furoic Acid Activation Activation (SOCl2, Reflux) Start->Activation Step 1 Intermediate 5-Nitro-2-furoyl Chloride Activation->Intermediate - SO2, - HCl Coupling Amidation (R-NH2, Et3N, DCM) Intermediate->Coupling Step 2 Product Target: 5-Nitro-2-furoyl Amide Coupling->Product - Et3N·HCl Note1 Anhydrous Conditions Required Note2 Temp: 0°C to RT

Figure 1: Two-step synthesis of nitro-furoyl amides via acid chloride activation.

Detailed Protocol: Synthesis of N-(4-chlorophenyl)-5-nitro-2-furoamide

Reagents: 5-nitro-2-furoic acid (1.0 eq), Thionyl chloride (SOCl


, 5.0 eq), 4-chloroaniline (1.0 eq), Triethylamine (Et

N, 1.2 eq), Dichloromethane (DCM, anhydrous).
  • Activation:

    • In a dry round-bottom flask, dissolve 5-nitro-2-furoic acid (1.57 g, 10 mmol) in excess thionyl chloride (5 mL).

    • Reflux at 80°C for 3 hours. Monitor cessation of HCl gas evolution.

    • Evaporate excess SOCl

      
       under reduced pressure. Co-evaporate with dry toluene (2x) to remove traces of thionyl chloride. Result: Yellow crystalline solid (Acid Chloride).
      
  • Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM (20 mL) and cool to 0°C in an ice bath.

    • Add a solution of 4-chloroaniline (1.27 g, 10 mmol) and Et

      
      N (1.6 mL) in DCM (10 mL) dropwise over 30 minutes.
      
    • Allow the mixture to warm to room temperature and stir for 6 hours.

  • Workup:

    • Wash the organic layer with 1N HCl (2 x 20 mL) to remove unreacted amine, followed by saturated NaHCO

      
       (2 x 20 mL) and brine.
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      and concentrate in vacuo.
    • Purification: Recrystallize from Ethanol/Water (9:1) to yield yellow needles.

Part 2: Pharmacology & Mechanism of Action[3][4]

The Dual-Action Mechanism

The therapeutic value of these derivatives lies in their ability to attack bacteria on two fronts.

  • Intracellular Lethality (Nitroreductase Activation):

    • In M. tuberculosis, the deazaflavin-dependent nitroreductase (Ddn) reduces the 5-nitro group.

    • This generates a reactive nitro-anion radical (

      
      ).
      
    • In aerobic conditions, this radical reduces O

      
       to superoxide (redox cycling). In anaerobic/microaerophilic conditions (granulomas), it proceeds to toxic hydroxylamine species that form DNA adducts.
      
  • Intercellular Disruption (Quorum Sensing):

    • P. aeruginosa uses the LasR receptor to detect its own population density via the signal molecule 3-oxo-C12-HSL.

    • The 5-nitro-2-furoyl amide core is a structural isostere of the homoserine lactone ring. It binds to the LasR ligand-binding domain but fails to induce the conformational change required for DNA binding.

    • Result: Inhibition of virulence factors (Pyocyanin, Elastase, Biofilm) without killing the bacteria (Bacteriostatic virulence attenuation).

MOA_Pathway cluster_TB Path A: Intracellular (M. tuberculosis) cluster_QS Path B: Intercellular (P. aeruginosa) Drug 5-Nitro-2-furoyl Amide NTR Nitroreductase (Ddn/F420) Drug->NTR Entry LasR LasR Receptor Drug->LasR Competitive Binding Radical Nitro-Anion Radical NTR->Radical Bioreduction DNA DNA Damage / Adducts Radical->DNA Covalent Binding Death Bacterial Cell Death DNA->Death Complex Inactive Complex LasR->Complex Displaces AHL Virulence Virulence Factors (Biofilm, Pyocyanin) Complex->Virulence Downregulation

Figure 2: Dual mechanism targeting intracellular redox state and intercellular communication.

Structure-Activity Relationships (SAR)

The following table summarizes the impact of structural modifications on biological activity, synthesized from comparative literature analysis [1, 2].

Structural DomainModificationEffect on Anti-TB Activity (MIC)Effect on QS Inhibition
5-Nitro Group Removal (H)Loss of Activity (>100 µg/mL)Neutral/Slight Decrease
Shift to 4-positionReduced Activity (2-4x increase in MIC)Variable
Furan Ring Replace with ThiopheneRetained/Slightly ReducedRetained (Bioisostere)
Amide Linker Methylation (N-Me)Decreased (Steric clash with NTR)Decreased (Loss of H-bond donor)
N-Substituent Phenyl (Unsubstituted)Moderate (12.5 µg/mL)Moderate
4-Chlorophenyl High Potency (3.12 µg/mL)High Potency (Lipophilic interaction)
ThiadiazoleVery High Potency (<1 µg/mL)Unknown

Part 3: Experimental Validation Protocols

Anti-Mycobacterial Assay (REMA)

The Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput screening against M. tuberculosis H37Rv.

Protocol:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO).

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in Middlebrook 7H9 broth (supplemented with OADC) to achieve a range of 100 µg/mL to 0.19 µg/mL.

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv suspension (turbidity adjusted to McFarland 1.0, diluted 1:20) to each well.

  • Controls:

    • Positive Control:[2] Isoniazid (0.1 - 1.0 µg/mL).

    • Negative Control: DMSO (1%) in broth + Bacteria.

    • Sterility Control: Media only.

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.01% Resazurin solution (blue) to each well. Incubate for 24 hours.

  • Readout: A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth. The MIC is the lowest concentration preventing the color change [3].

Biofilm Inhibition Assay (Crystal Violet)

This assay quantifies the ability of the compound to inhibit biofilm formation in P. aeruginosa (PAO1) without killing the planktonic cells (proving QSI mechanism).

Protocol:

  • Culture: Grow P. aeruginosa PAO1 overnight in LB broth. Dilute 1:100 into fresh LB.

  • Treatment: Add 100 µL of diluted culture to 96-well PVC microtiter plates. Add test compounds at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC) to ensure observed effects are not due to cell death.

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Staining:

    • Discard planktonic media gently. Wash wells 3x with sterile water.

    • Add 125 µL of 0.1% Crystal Violet solution. Incubate for 15 mins at room temperature.

    • Wash wells 3x with water to remove excess dye. Dry the plate.

  • Quantification: Solubilize the stained biofilm with 150 µL of 30% Acetic Acid. Transfer to a new plate and measure Absorbance at 550 nm.

  • Calculation: % Inhibition =

    
    .
    

References

  • Synthesis and inhibitory activities of 5-nitrofuran-2-yl derivatives against growing and dormant Mycobacterium species. Source: Bioorganic & Medicinal Chemistry Letters (2009). URL:[Link] Relevance: Establishes the SAR for 5-nitrofuran derivatives against TB, highlighting the potency of the nitro-furan core.

  • Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. Source:[3][4] Iranian Journal of Pharmaceutical Research (2018). URL:[Link] Relevance: Validates the furanone/furan scaffold as a mimic for AHLs in Quorum Sensing inhibition.

  • Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Source: Antimicrobial Agents and Chemotherapy (2002). URL:[Link] Relevance: The authoritative protocol for the REMA assay described in Section 3.1.

  • Discovery of β-nitrostyrene derivatives as potential quorum sensing inhibitors. Source: MicrobiologyOpen (2024). URL:[Link] Relevance: Discusses nitro-containing furan derivatives and their specific binding to LasR/SmaR receptors.

Sources

Technical Profile: N-(2-methoxy-4-nitrophenyl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 110506-16-6 | Molecular Formula: C₁₂H₁₀N₂O₅[1]

Part 1: Structural Definition & Nomenclature

Systematic IUPAC Nomenclature

The rigorous systematic name for this compound is derived by treating the furan ring containing the carbonyl group as the parent structure (furan-2-carboxamide). The nitrogen atom of the amide is substituted by a phenyl ring bearing methoxy and nitro groups.[1]

  • Preferred IUPAC Name (PIN):

    
    -(2-methoxy-4-nitrophenyl)furan-2-carboxamide 
    
  • Alternative Name:

    
    -(2-methoxy-4-nitrophenyl)-2-furamide[2]
    
  • SMILES: COC1=C(C=CC(=C1)[O-])NC(=O)C2=CC=CO2[2]

Structural Dissection

The molecule is a biaryl amide consisting of two distinct aromatic systems linked by an amide bond. This structural architecture is critical for its physicochemical properties:

ComponentFunctionalityElectronic Effect
Furan-2-carboxamide Parent Scaffold Provides a heteroaromatic core capable of Hydrogen bond acceptance (via furan oxygen) and donation (via amide NH).
2-Methoxy Group Substituent (Ortho) Electron-donating group (EDG) via resonance; provides steric bulk that forces the phenyl ring out of planarity with the amide bond (atropisomerism potential).
4-Nitro Group Substituent (Para) Strong Electron-withdrawing group (EWG); deactivates the phenyl ring, increases lipophilicity, and serves as a potential "warhead" for nitro-reductase enzymes.

Part 2: Synthetic Architecture

Retrosynthetic Analysis

The most efficient disconnection is at the amide bond (


). Due to the strong electron-withdrawing nature of the nitro group on the aniline precursor, the amine is weakly nucleophilic. Therefore, the synthesis requires a highly electrophilic acylating agent (acid chloride) rather than a direct condensation with carboxylic acid.
Validated Synthesis Protocol

Objective: Synthesis of


-(2-methoxy-4-nitrophenyl)furan-2-carboxamide via Schotten-Baumann conditions.

Reagents:

  • Substrate: 2-Methoxy-4-nitroaniline (CAS: 97-52-9) - Note: Weak nucleophile.

  • Acylating Agent: Furan-2-carbonyl chloride (2-Furoyl chloride).

  • Base/Solvent: Pyridine (acts as both solvent and proton scavenger) or Dichloromethane (DCM) with Triethylamine (TEA).

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2-methoxy-4-nitroaniline in 20 mL of anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Activation: Add 12 mmol (1.2 eq) of Pyridine or Triethylamine. Cool the solution to 0°C to control the exotherm.

  • Acylation: Dropwise add 11 mmol (1.1 eq) of Furan-2-carbonyl chloride dissolved in 5 mL DCM.

    • Critical Mechanism: The base neutralizes the HCl byproduct, driving the equilibrium forward. The nitro group deactivates the aniline, so the reaction may require warming to room temperature (RT) or reflux (40°C) for 4–6 hours if conversion is slow.

  • Quenching: Pour the reaction mixture into ice-cold 1M HCl (to remove unreacted amine/pyridine).

  • Work-up: Extract with Ethyl Acetate (3x). Wash organic layer with saturated

    
     (removes furoic acid) and Brine.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc gradient).

Synthesis Workflow Diagram

Synthesis Aniline 2-Methoxy-4-nitroaniline (Weak Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Chloride 2-Furoyl Chloride (Electrophile) Chloride->Intermediate Product N-(2-methoxy-4-nitrophenyl) furan-2-carboxamide Intermediate->Product -HCl (Elimination) Base Base (Pyridine/TEA) HCl Scavenger Base->Intermediate Catalysis

Caption: Mechanistic pathway for the acylation of the deactivated aniline precursor.

Part 3: Physicochemical & Biological Profiling

Calculated Molecular Properties

These parameters determine the compound's "drug-likeness" and ability to permeate cell membranes.

PropertyValueImplication
Molecular Weight 262.22 g/mol Optimal for oral bioavailability (<500 Da).
LogP (Predicted) ~1.8 – 2.1Moderate lipophilicity; likely good membrane permeability.
H-Bond Donors 1 (Amide NH)Low donor count favors permeability.
H-Bond Acceptors 5 (O, N)Interaction points for target proteins.
Topological Polar Surface Area (TPSA) ~98 Ų<140 Ų suggests good intestinal absorption.
Biological Context: The Nitro-Aromatic Pharmacophore

This molecule is not merely a structural curiosity; it belongs to a class of Nitro-Aromatic Amides often investigated for:

  • Antimicrobial Activity (Nitro-activation):

    • The nitro group (

      
      ) acts as a "warhead." In anaerobic bacteria (e.g., H. pylori, M. tuberculosis), nitro-reductase enzymes reduce the nitro group to a hydroxylamine or amine.
      
    • Mechanism:[3][4][5] This reduction generates reactive oxygen species (ROS) and radical intermediates that damage bacterial DNA.

  • CYP450 Probe Potential:

    • The 2-methoxy-4-nitroaniline moiety is a known substrate for Cytochrome P450 1A2 (CYP1A2) .[6]

    • Metabolic Route: O-demethylation of the methoxy group is a primary metabolic pathway. This compound can serve as a chemical probe to study specific CYP enzyme kinetics.

Biological Signaling / Metabolic Pathway

Metabolism cluster_bacteria Bacterial Activation (Anaerobic) cluster_human Human Metabolism (Hepatic) Parent N-(2-methoxy-4-nitrophenyl) furan-2-carboxamide NitroReductase Nitroreductase (Type I/II) Parent->NitroReductase CYP1A2 CYP1A2 (Oxidative) Parent->CYP1A2 Radical Nitro-Radical Anion (R-NO2•-) NitroReductase->Radical 1e- Reduction DNA_Damage DNA Strand Breaks (Bactericidal) Radical->DNA_Damage Oxidative Stress Phenol O-Demethylated Phenol (Metabolite) CYP1A2->Phenol O-Demethylation

Caption: Dual metabolic fate: Bacterial bio-activation (toxicity) vs. Human hepatic clearance.

Part 4: Analytical Validation (Quality Control)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( -NMR) Expectations (DMSO- )
  • Amide NH: Singlet, typically downfield

    
     10.0–10.5 ppm.
    
  • Furan Ring: Three distinct signals.

    • H-5 (adjacent to O): Doublet,

      
       ~7.9 ppm.
      
    • H-3 (adjacent to C=O): Doublet,

      
       ~7.3 ppm.
      
    • H-4: Multiplet/Doublet of doublets,

      
       ~6.7 ppm.
      
  • Benzene Ring:

    • H-3 (between

      
       and 
      
      
      
      ): Singlet/Doublet (meta coupling),
      
      
      ~7.8 ppm.
    • H-5/H-6: Doublets showing ortho/meta coupling patterns.

  • Methoxy Group: Strong singlet,

    
     ~3.9–4.0 ppm (integrated for 3H).
    
Safety & Handling
  • Toxicity: Nitro-aromatics are potential mutagens (Ames positive). Handle with extreme caution.

  • PPE: Nitrile gloves, lab coat, and fume hood are mandatory.

  • Waste: Dispose of as halogenated/hazardous organic waste due to the nitro group.

References
  • Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

  • Precursor Reactivity: Degawa, M., et al. "2-Methoxy-4-nitroaniline and its isomers induce cytochrome P4501A (CYP1A) enzymes with different selectivities in the rat liver."[7] Biochimica et Biophysica Acta, 1998.[7]

  • Synthesis Methodology: Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005. (General reference for acid chloride couplings).

  • Compound Database: PubChem CID 110506-16-6 (N-(2-methoxy-4-nitrophenyl)furan-2-carboxamide).

  • Nitro Group Pharmacology: Nepali, K., et al. "Nitro-group-containing drugs." Journal of Medicinal Chemistry, 2019. (Context on nitro-activation).

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Reduction of N-(2-methoxy-4-nitrophenyl)-2-furamide to its Amino Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document provides a detailed guide for the chemoselective reduction of N-(2-methoxy-4-nitrophenyl)-2-furamide to N-(4-amino-2-methoxyphenyl)-2-furamide. We will explore various established methodologies, offering in-depth protocols, mechanistic insights, and practical considerations to ensure a successful and efficient synthesis.

Introduction: The Significance of Aromatic Amine Synthesis

The conversion of a nitro group to an amine is a critical step in the synthesis of a wide array of chemical entities.[1] Aromatic amines, such as the target molecule N-(4-amino-2-methoxyphenyl)-2-furamide, are valuable intermediates in the production of dyes, agrochemicals, and, most notably, pharmaceuticals.[1][2] The amino group serves as a versatile handle for further functionalization, enabling the construction of complex molecular architectures with desired biological activities.

The specific reduction of N-(2-methoxy-4-nitrophenyl)-2-furamide is of interest due to the presence of other functional groups, namely the amide and the furan ring, which must remain intact during the transformation. Therefore, the choice of reducing agent and reaction conditions is paramount to achieve high chemoselectivity and yield. This guide will focus on robust and scalable methods that are well-suited for a research and development setting.

Mechanistic Overview of Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that generally proceeds through nitroso and hydroxylamine intermediates.[1][3] The specific pathway and the potential for side reactions, such as the formation of azo or azoxy compounds, are highly dependent on the chosen reduction method and the reaction conditions.[3][4]

dot graph "Mechanistic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="Ar-NO2 (Nitroarene)"]; Intermediate1 [label="Ar-NO (Nitroso)"]; Intermediate2 [label="Ar-NHOH (Hydroxylamine)"]; Product [label="Ar-NH2 (Amine)"];

Start -> Intermediate1 [label="+2e-, +2H+"]; Intermediate1 -> Intermediate2 [label="+2e-, +2H+"]; Intermediate2 -> Product [label="+2e-, +2H+"]; } caption: "General mechanistic pathway for nitro group reduction."

Comparative Analysis of Reduction Methodologies

Several methods are commonly employed for the reduction of aromatic nitro compounds. The selection of the most appropriate method depends on factors such as substrate compatibility, scalability, cost, and safety considerations.

Method Reducing Agent Advantages Disadvantages Chemoselectivity
Catalytic Hydrogenation H₂ gas, Pd/C catalystClean reaction, high yields, scalable.[5]Requires specialized high-pressure equipment, potential for over-reduction of other functional groups.[5]Good, but can affect other reducible groups like alkenes or alkynes.
Metal/Acid Reduction Fe/HCl, Sn/HCl, Zn/AcOHInexpensive, robust, and widely applicable.[5][6]Stoichiometric amounts of metal are required, workup can be cumbersome due to metal salt byproducts.[7]Generally good, tolerates many functional groups.[5][6]
Metal/Neutral Salt Reduction Fe/NH₄ClMilder than acidic conditions, often gives cleaner products.[8]Can be slower than acidic methods.Excellent, highly chemoselective for the nitro group.[6]
Transfer Hydrogenation Hydrazine, Formic AcidAvoids the use of high-pressure hydrogen gas.[9][10]Reagents can be toxic or corrosive.Good, often highly selective.
Stannous Chloride Reduction SnCl₂·2H₂OMild conditions, good for sensitive substrates.[5][11]Stoichiometric tin salts are produced, requiring careful removal.[12]Very good, tolerates a wide range of functional groups.[5]

For the reduction of N-(2-methoxy-4-nitrophenyl)-2-furamide, methods that offer high chemoselectivity to preserve the amide and furan moieties are preferred. Catalytic hydrogenation, while efficient, carries the risk of reducing the furan ring. Therefore, metal-based reductions in neutral or acidic media, and stannous chloride reduction, present more favorable options.

Detailed Experimental Protocols

This section provides step-by-step protocols for two recommended methods for the synthesis of N-(4-amino-2-methoxyphenyl)-2-furamide.

Protocol 1: Reduction using Iron Powder and Ammonium Chloride (Fe/NH₄Cl)

This method is highly recommended for its mildness, cost-effectiveness, and high chemoselectivity.[6][8]

Materials:

  • N-(2-methoxy-4-nitrophenyl)-2-furamide (1.0 eq)

  • Iron powder (<10 µm, electrolytic grade recommended for faster reaction) (5.0 eq)[8]

  • Ammonium chloride (NH₄Cl) (4.0 eq)

  • Ethanol or Methanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite®

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-(2-methoxy-4-nitrophenyl)-2-furamide, ethanol (or methanol), and a solution of ammonium chloride in water.

  • Addition of Iron: To the stirring suspension, add the iron powder in portions.[6]

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and stir vigorously.[12]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[12]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.[12]

    • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts, and wash the filter cake thoroughly with hot ethanol or ethyl acetate.[1][12]

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent.[12]

    • To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[12]

  • Purification: The crude N-(4-amino-2-methoxyphenyl)-2-furamide can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[13]

dot graph "Fe_NH4Cl_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="1. Combine Starting Material,\nEtOH/H2O, and NH4Cl"]; B [label="2. Add Iron Powder"]; C [label="3. Heat to Reflux"]; D [label="4. Monitor by TLC/LC-MS"]; E [label="5. Cool and Filter through Celite"]; F [label="6. Concentrate Filtrate"]; G [label="7. Extraction with Ethyl Acetate"]; H [label="8. Wash with H2O, NaHCO3, Brine"]; I [label="9. Dry, Filter, and Concentrate"]; J [label="10. Purify (Chromatography/Recrystallization)"];

A -> B -> C -> D -> E -> F -> G -> H -> I -> J; } caption: "Workflow for Fe/NH₄Cl Reduction."

Protocol 2: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This method is another excellent choice for its mild conditions and high selectivity.[5]

Materials:

  • N-(2-methoxy-4-nitrophenyl)-2-furamide (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)[12]

  • Ethanol or Ethyl Acetate

  • Saturated sodium bicarbonate solution or 3M NaOH solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-(2-methoxy-4-nitrophenyl)-2-furamide in ethanol or ethyl acetate.

  • Addition of Reductant: Add tin(II) chloride dihydrate to the solution and stir the mixture at room temperature or with gentle heating.[12]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.[12]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully add a cold solution of saturated sodium bicarbonate or 3M NaOH to precipitate the tin salts.[12]

    • Stir the resulting suspension for a short period.

    • Filter the mixture through a pad of Celite® to remove the tin salts, washing the solid with ethyl acetate.[12]

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[12]

    • Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the resulting amine by column chromatography or recrystallization as described in Protocol 1.[13]

Characterization of the Product

The successful synthesis of N-(4-amino-2-methoxyphenyl)-2-furamide should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The disappearance of the signals corresponding to the aromatic protons adjacent to the nitro group and the appearance of new signals in the aromatic region, along with a broad singlet for the -NH₂ protons, will be indicative of the successful reduction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic N-O stretching bands of the nitro group (around 1520 and 1340 cm⁻¹) and the appearance of N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) will confirm the conversion.[14]

  • Melting Point: A sharp melting point will indicate the purity of the final product.

Troubleshooting and Safety Precautions

  • Incomplete Reaction: If the reaction stalls, adding a fresh portion of the reducing agent or increasing the reaction temperature may be necessary. For the Fe/NH₄Cl method, using activated iron powder can significantly reduce reaction times.[6][8]

  • Side Product Formation: If side products are observed, purification by column chromatography is essential.[13] The choice of a milder reducing agent or lower reaction temperature might also be beneficial.

  • Workup Issues: The filtration of fine metal salts can be challenging. Using a thick pad of Celite® is crucial for efficient removal. Ensure the pH is appropriately adjusted during the workup of the SnCl₂ reduction to ensure complete precipitation of tin salts.

  • Safety:

    • Always perform reactions in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    • Catalytic hydrogenation involves flammable hydrogen gas and should only be performed by trained personnel using appropriate equipment.

    • Handle acids and bases with care.

Conclusion

The reduction of N-(2-methoxy-4-nitrophenyl)-2-furamide to its corresponding amino derivative is a readily achievable transformation using established chemical methods. Both the Fe/NH₄Cl and SnCl₂ protocols offer excellent chemoselectivity and are suitable for laboratory-scale synthesis. Careful execution of the experimental procedure and thorough characterization of the final product are key to a successful outcome. This guide provides the necessary framework for researchers and scientists to confidently perform this important synthetic step.

References

  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]

  • Liu, Y., et al. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org. [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). [Link]

  • Commonorganicchemistry.com. (n.d.). Nitro Reduction. [Link]

  • Kelly, S. M., & Lipshutz, B. H. (n.d.). Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. eScholarship.org. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

  • Sassykova, L. R., et al. (2020). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. [Link]

  • Lu, H., et al. (2016). Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. Organic Letters. [Link]

  • Wienhöfer, G., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry. [Link]

  • P. Chris. (n.d.). Aromatic Side Chain Reduction: Nitro. College of Saint Benedict and Saint John's University. [Link]

  • ResearchGate. (2012, October 16). What are the best reagents to reduce aromatic nitro to amine?. [Link]

  • Blaser, H. U., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis. [Link]

  • Ozawa, J. (2014, August 2). Catalytic Hydrogenation of Amides. [Link]

  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • Wakamatsu, K., et al. (n.d.). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. [Link]

  • Google Patents. (n.d.). US2464194A - Reduction of nitrophenols.
  • Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]

  • Biointerface Research in Applied Chemistry. (2022, November 22). Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2015, August 23). Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

  • Semantic Scholar. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. [Link]

  • RASĀYAN Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

  • PubMed. (1985, December). Synthesis, Toxicity, and Therapeutic Efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: A New Compound Preferentially Active in Slowly Growing Tumors. [Link]

  • World News of Natural Sciences. (2022, May 12). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. [Link]

  • PubMed. (2023, February 28). Synthesis of 4-Amino- N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Link]

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Application Note: Biological Activity of Nitro-Furamide Derivatives in Cancer Research

[1][2][3][4]

Executive Summary

Nitro-furamide derivatives (5-nitrofuran-2-carboxamides) have evolved from their traditional role as antimicrobials (e.g., Nitrofurantoin) into a promising class of antineoplastic agents.[1] Unlike their predecessors, modern derivatives are engineered to exploit the unique metabolic vulnerabilities of solid tumors: hypoxia and constitutive STAT3 signaling .

This guide outlines the biological characterization of these compounds, focusing on their dual mechanism of action:

  • Bioreductive Alkylation: Selective activation by nitroreductases (NTR) in hypoxic tumor cores to form cytotoxic DNA cross-linkers.[1]

  • Signal Transduction Inhibition: Direct inhibition of the JAK/STAT3 pathway, suppressing tumor survival and metastasis (notably seen in Nifuroxazide analogs).[1]

Molecular Mechanisms & Target Validation[2][6]

To properly design biological assays, researchers must understand the specific signaling cascades modulated by these derivatives.

The Dual-Action Pathway

The therapeutic index of nitro-furamides relies on the "Futile Cycle." In normal, oxygenated tissue, the one-electron reduction of the nitro group is rapidly reversed by molecular oxygen, preventing toxicity. In hypoxic tumors, this reversal is inhibited, allowing further reduction to cytotoxic hydroxylamines and amines.[1] Simultaneously, the amide pharmacophore interferes with STAT3 dimerization.[1]

Visualization: Mechanism of Action (MOA)

Figure 1: The dual mechanism of nitro-furamide derivatives involving hypoxia-selective bioreduction and STAT3 inhibition.

MOA_PathwayProdrugNitro-Furamide(Prodrug)CellTumor Cell EntryProdrug->CellNormoxiaNormoxia (High O2)Cell->NormoxiaHypoxiaHypoxia (Low O2)Cell->HypoxiaSTAT3_Pp-STAT3 (Tyr705)Cell->STAT3_PInhibitionFutileCycleFutile Cycle(Re-oxidation by O2)Normoxia->FutileCycleNoToxMinimal ToxicityFutileCycle->NoToxNTRNitroreductase(NTR)Hypoxia->NTRNitrosoNitroso IntermediateNTR->Nitroso1e- ReductionHydroxylHydroxylamineNitroso->HydroxylDNA_AddDNA Adducts &Strand BreaksHydroxyl->DNA_AddApoptosisAPOPTOSISDNA_Add->ApoptosisDimerSTAT3 DimerizationSTAT3_P->DimerBlocked by DrugNucleusNuclear TranslocationDimer->NucleusGenesBcl-2 / Mcl-1 / Cyclin D1Nucleus->GenesGenes->ApoptosisDownregulation

[5]

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Screening (Normoxia)

Purpose: Establish baseline potency (IC50) against a panel of cancer cell lines.[1]

Critical Reagents:

  • Nitro-furamide stock (20 mM in DMSO).[1] Note: Nitro compounds are light-sensitive. Store in amber tubes at -20°C.

  • Cell Lines: MCF-7 (Breast), HT-29 (Colon), HepG2 (Liver).[1]

  • Assay Reagent: MTT or SRB (Sulforhodamine B).[1]

Step-by-Step Workflow:

  • Seeding: Seed cells in 96-well plates at

    
     to 
    
    
    cells/well. Allow attachment for 24 hours.
  • Treatment: Prepare serial dilutions of the derivative (0.1 µM – 100 µM).

    • Control: Vehicle control (DMSO < 0.5% v/v).[1]

    • Positive Control:[1] Doxorubicin or Nifuroxazide.

  • Incubation: Incubate for 48 to 72 hours . Nitro-furamides often require longer incubation than standard alkylators to manifest DNA damage-induced apoptosis.

  • Readout: Add MTT (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, and read Absorbance at 570 nm.

Data Analysis: Calculate % Cell Viability and derive IC50 using non-linear regression (Sigmoidal dose-response).

Compound ClassR-Group SubstituentPredicted IC50 (MCF-7)Notes
Series A Phenyl (Unsubstituted)15 - 25 µMBaseline activity.
Series B 4-Nitro-Phenyl2 - 5 µMIncreased bioreduction potential.
Series C Pyridyl / Heterocycle5 - 10 µMImproved solubility; potential lysosomal trapping.
Protocol B: Hypoxia Selectivity Assay

Purpose: Determine the Hypoxia Cytotoxicity Ratio (HCR) to validate the bioreductive mechanism.[1]

Equipment:

  • Anaerobic Jar (e.g., GasPak system) or Hypoxia Chamber (

    
    ).[1]
    

Workflow:

  • Dual Plating: Prepare two identical 96-well plates as in Protocol A.

  • Hypoxic Induction:

    • Place Plate 1 in the hypoxia chamber for 4 hours prior to drug addition to equilibrate media.

    • Keep Plate 2 in standard incubator (

      
      ).[1]
      
  • Drug Addition: Rapidly add drug dilutions to Plate 1 (minimize air exposure) and return to hypoxia. Add to Plate 2 normally.

  • Exposure: Incubate both plates for 4 hours (pulse exposure) or 24 hours (continuous).

  • Recovery: Remove Plate 1 from hypoxia. Wash both plates and replace with fresh drug-free media. Incubate both in normoxia for an additional 48 hours.

  • Calculation:

    
    [1]
    
    • Target HCR: > 5.0 indicates significant hypoxia selectivity.

Protocol C: ROS Generation Analysis (DCFH-DA)

Purpose: Confirm oxidative stress as a driver of apoptosis.[1]

  • Staining: Seed cells in 6-well plates. Treat with IC50 concentration of nitro-furamide for 6, 12, and 24 hours.[1]

  • Probe Loading: Wash cells with PBS. Add 10 µM DCFH-DA (2',7'-Dichlorofluorescin diacetate) in serum-free media.[1] Incubate 30 min at 37°C in the dark.

  • Harvest: Trypsinize cells and wash twice with cold PBS.

  • Flow Cytometry: Analyze immediately on FL1 channel (FITC).[1]

    • Expectation: A right-shift in fluorescence intensity indicates ROS generation (conversion of non-fluorescent DCFH to fluorescent DCF).

Screening Workflow Visualization

The following diagram illustrates the decision matrix for advancing a nitro-furamide derivative from synthesis to mechanistic validation.

Figure 2: Experimental screening cascade for nitro-furamide candidates.

Screening_WorkflowSynthesisSynthesis(Amide Coupling)SolubilitySolubility Check(DMSO/PBS)Synthesis->SolubilityScreen_Norm1° Screen: Normoxia(MTT Assay)Solubility->Screen_NormScreen_Hyp2° Screen: Hypoxia(HCR Determination)Screen_Norm->Screen_HypIC50 < 20µMDecisionHCR > 5?Screen_Hyp->DecisionMech_StudyMechanistic Study(Western Blot/ROS)Decision->Mech_StudyYesDiscardDiscard / RedesignDecision->DiscardNoValidatedLead CandidateMech_Study->Validatedp-STAT3 u2193ROS u2191

References

  • Nelson, E. A., et al. (2008).[1] "Nifuroxazide inhibits survival of multiple myeloma cells by directly inhibiting STAT3." Blood, 112(13), 5095-5102.[1]

  • Sarvi, S., et al. (2018).[1][2] "ALDH1 Bio-activates Nifuroxazide to Eradicate ALDH(High) Melanoma-Initiating Cells."[1] Cell Chemical Biology, 25(12), 1456-1469.[1]

  • Wilson, W. R., & Hay, M. P. (2011).[1] "Targeting hypoxia in cancer therapy." Nature Reviews Cancer, 11(6), 393-410.[1]

  • Zhu, X., et al. (2015).[1] "Synthesis and biological evaluation of novel 5-nitrofuran-2-yl derivatives as potential antitumor agents." European Journal of Medicinal Chemistry, 96, 196-208.[1]

  • Tavolari, S., et al. (2019).[1] "Nifuroxazide affects stemness and alters the metabolic profile of pancreatic cancer cells." Journal of Experimental & Clinical Cancer Research, 38, Article number: 181.[1] [1]

Technical Guide: Optimizing Solubility and Stability of N-(2-methoxy-4-nitrophenyl)-2-furamide in DMSO for Cellular Applications

[1][2]

Abstract & Compound Profile

N-(2-methoxy-4-nitrophenyl)-2-furamide is a lipophilic, nitro-aromatic amide often utilized in small molecule screening libraries for antimicrobial or antineoplastic activity.[1] Like many nitro-functionalized scaffolds, its utility in biological assays is frequently compromised by poor aqueous solubility and precipitation upon dilution into culture media.[1][2]

This guide provides a standardized, self-validating protocol for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and managing its transition into aqueous buffers. By following these steps, researchers can ensure consistent effective concentrations (

Physicochemical Profile
PropertyCharacteristicImplication for Assays
Core Structure Furan-2-carboxamide linked to nitro-anisoleModerate Lipophilicity (LogP ~2.0 - 2.[1][2]5)
Key Functional Groups Nitro (

), Methoxy (

), Amide
Potential for enzymatic reduction; H-bond acceptor
Solubility (DMSO) High (>50 mM typical)Suitable for high-concentration master stocks
Solubility (Aqueous) Low (<100

M predicted)
High Risk of crashing out at >1% DMSO
Stability Light-sensitive (Nitro group)Protect from direct light; use amber vials

Protocol 1: Preparation of Master Stock Solutions

Objective: Create a stable, homogenous 50 mM Master Stock solution.

Materials
  • Compound: N-(2-methoxy-4-nitrophenyl)-2-furamide (Solid, >98% purity).

  • Solvent: Anhydrous DMSO (Sigma-Aldrich/Merck, Cell Culture Grade,

    
    99.9%).[2]
    
  • Container: Amber glass vial (borosilicate) with PTFE-lined cap.[1][2] Do not use polystyrene.

Step-by-Step Methodology
  • Gravimetric Analysis: Weigh approximately 5–10 mg of the solid compound into the amber vial. Record the exact mass (

    
    ) in mg.
    
    • Note: Avoid weighing <2 mg to minimize balance error.

  • Volume Calculation: Calculate the volume of DMSO (

    
    ) required to achieve 50 mM concentration using the formula:
    
    
    
    • Molecular Weight (MW): ~262.22 g/mol (Verify specific batch MW).[3]

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO.

  • Dissolution Mechanics:

    • Vortex: 30 seconds at medium speed.

    • Sonication: If visible particles remain, sonicate in a water bath at 37°C for 5 minutes. Avoid prolonged sonication which generates heat and degradation.

  • Visual QC: Inspect against a light source. The solution must be perfectly clear and yellow/orange (typical for nitro compounds). Any turbidity indicates incomplete solubilization.

Visualization: Solubilization Workflow

StockPrepSolidSolid Compound(Weighing)CalcCalculate DMSO Vol(Target: 50 mM)Solid->CalcMixVortex & Sonicate(Max 37°C)Calc->MixQCVisual QC(Clear Solution?)Mix->QCQC->MixFail (Turbid)StorageAliquot & Freeze(-20°C, Desiccated)QC->StoragePass

Figure 1: Logical workflow for the preparation of Master Stock solutions, emphasizing the critical Quality Control (QC) step.

Protocol 2: Serial Dilution & Aqueous Transition[1]

Objective: Dilute Master Stock into cell culture media without precipitation while maintaining DMSO tolerance (<0.5%).

The "1000x" Rule: For lipophilic compounds, it is best practice to prepare a working stock at 1000x the final assay concentration in 100% DMSO, then perform a single 1:1000 dilution into media.[2]

Dilution Scheme (Example for 50 M Final Assay Concentration)
StepSource SolutionSolventVolume TransferFinal Conc.[2]DMSO %
1 Master Stock (50 mM)100% DMSO-50 mM100%
2 Master Stock100% DMSO10

L into 990

L
500

M
100%
3 Step 2 SolutionCulture Media1

L into 999

L
0.5

M
0.1%
  • Critical Step: When adding the DMSO stock to media (Step 3), inject the DMSO sub-surface into the media while vortexing or swirling rapidly.[2] Do not drop it on top, as this creates a local high-concentration interface where the compound will crash out.

Application Note: Cellular Mechanism & DMSO Tolerance

DMSO Toxicity Thresholds

Different cell lines exhibit varying sensitivities to DMSO.[2]

  • Robust Lines (e.g., HeLa, HEK293): Tolerate up to 0.5% - 1.0% DMSO for 24-48h.[1][2]

  • Sensitive Lines (e.g., Primary Neurons, Stem Cells): Keep DMSO < 0.1%.[2]

  • Control: Always include a "Vehicle Control" (DMSO only) matched exactly to the experimental DMSO concentration.

Mechanistic Context: Nitro-Aromatic Bioactivation

N-(2-methoxy-4-nitrophenyl)-2-furamide belongs to a class of compounds often investigated as "hypoxia-activated prodrugs" or antimicrobials.[1][2] The nitro group is a key pharmacophore.[2][4] In cellular assays, the compound enters via passive diffusion and may be metabolized by intracellular nitroreductases.

Visualization: Cellular Uptake & Bioactivation Pathway[1]

Bioactivationcluster_extraExtracellular Space (Media)cluster_intraCytoplasmCompound_OutCompound (Solubilized)[N-(2-methoxy-4-nitrophenyl)-2-furamide]MembraneCell Membrane(Passive Diffusion)Compound_Out->MembraneCompound_InIntracellular CompoundMembrane->Compound_InIntermediateHydroxylamine / NitrosoIntermediatesCompound_In->IntermediateEnzymatic ReductionNTRNitroreductase Enzymes(NTRs)NTR->IntermediateEffectBiological Effect(DNA Adducts / Redox Stress)Intermediate->EffectCovalent Binding

Figure 2: Proposed cellular uptake and bioactivation pathway.[1][2] Nitro-aromatic compounds typically undergo reduction by nitroreductases (NTRs) to generate reactive intermediates that exert biological effects.[1][2]

Troubleshooting & Self-Validation

Problem: Precipitation observed in cell media.

  • Cause: Compound concentration exceeds aqueous solubility limit (likely >50-100

    
    M) or poor mixing technique.[1][2]
    
  • Solution:

    • Reduce Final Concentration.

    • Warm the Media: Pre-warm culture media to 37°C before adding the compound.

    • Intermediate Dilution: Use an intermediate step with 50% DMSO/50% Water before moving to 100% media (only if compound is stable in water).[2]

Problem: Cytotoxicity in Vehicle Control.

  • Cause: DMSO concentration is too high for the specific cell line.

  • Solution: Lower maximum DMSO to 0.1%. Ensure the DMSO used is "Cell Culture Grade" (sterile filtered, hybridoma tested).

References

  • Way, L. (2023). DMSO Solubility Data and Handling Guidelines. Gaylord Chemical Company.[5] [Link]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier Science. [Link]

  • PubChem. (2023).[2] Compound Summary: Nitro-aromatic derivatives. National Library of Medicine. [Link]

Application and Protocol Guide for the Evaluation of N-(2-methoxy-4-nitrophenyl)-2-furamide as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the screening and characterization of N-(2-methoxy-4-nitrophenyl)-2-furamide as a potential inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide, making it a significant therapeutic target for a range of neurological and inflammatory disorders.[1][2][3] This document outlines the scientific rationale, step-by-step protocols for in vitro enzymatic assays and subsequent cell-based validation, and a strategy for interpreting the resulting data. The methodologies are designed for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents targeting the endocannabinoid system.

Introduction: The Rationale for Targeting FAAH

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a multitude of physiological processes, including pain perception, mood, and inflammation.[1][4] Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a pivotal role in the ECS by terminating the signaling of N-arachidonoylethanolamine (anandamide, AEA) and other related fatty acid amides through hydrolysis.[2][3][5] By breaking down these signaling lipids, FAAH effectively diminishes their biological activity.

Inhibition of FAAH presents a compelling therapeutic strategy. By blocking FAAH activity, the endogenous levels of anandamide and other beneficial fatty acid amides are elevated, prolonging their signaling at cannabinoid receptors (CB1 and CB2) and other targets.[1][6][7] This indirect modulation of the ECS is hypothesized to offer therapeutic benefits for conditions such as chronic pain, anxiety disorders, and neurodegenerative diseases, potentially avoiding the undesirable psychotropic side effects associated with direct CB1 receptor agonists.[2][8][9]

N-(2-methoxy-4-nitrophenyl)-2-furamide is a novel small molecule whose structural features warrant investigation as a potential FAAH inhibitor. The presence of an amide linkage and aromatic rings suggests it may interact with the active site of FAAH. This guide provides the necessary protocols to systematically evaluate its inhibitory potential.

The FAAH Catalytic Mechanism: A Target for Inhibition

FAAH belongs to the amidase signature family of serine hydrolases and utilizes an atypical Ser-Ser-Lys catalytic triad (Ser241, Ser217, Lys142) for its enzymatic activity.[10][11] The catalytic cycle, a target for various inhibitor classes, proceeds as follows:

  • Substrate Binding: The fatty acid amide substrate enters the enzyme's active site.

  • Nucleophilic Attack: The catalytic serine (Ser241) performs a nucleophilic attack on the carbonyl carbon of the substrate's amide bond.

  • Formation of Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

  • Acylation: The intermediate collapses, leading to the acylation of Ser241 and the release of the amine portion of the substrate (e.g., ethanolamine).

  • Deacylation: A water molecule, activated by the catalytic triad, hydrolyzes the acyl-enzyme intermediate, releasing the fatty acid (e.g., arachidonic acid) and regenerating the active enzyme.

Inhibitors can target this mechanism through reversible or irreversible interactions, such as covalent modification of the catalytic serine.[10][12]

FAAH Catalytic Cycle FAAH Catalytic Cycle E_S Enzyme-Substrate Complex (FAAH + Anandamide) TI Tetrahedral Intermediate E_S->TI Nucleophilic Attack (Ser241) Acyl_E Acyl-Enzyme Intermediate TI->Acyl_E Intermediate Collapse (Ethanolamine Released) E_P Regenerated Enzyme + Products (Arachidonic Acid) Acyl_E->E_P Deacylation (H2O) E_P->E_S New Substrate Binding Screening Workflow start Start: N-(2-methoxy-4-nitrophenyl)-2-furamide primary_screen Primary Screen In Vitro Fluorometric FAAH Assay Single High Concentration (e.g., 10-50 µM) start->primary_screen dose_response Potency Determination 10-point Dose-Response Curve Calculate IC₅₀ Value primary_screen->dose_response If >50% Inhibition cell_based Cell-Based Validation Intact Cell FAAH Activity Assay Confirm Cellular Permeability and Activity dose_response->cell_based If Potent (IC₅₀ < 10 µM) selectivity Selectivity Profiling (Optional) Screen against other Serine Hydrolases (e.g., MAGL) Activity-Based Protein Profiling (ABPP) cell_based->selectivity If Active in Cells end Characterized Lead Candidate selectivity->end

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(2-methoxy-4-nitrophenyl)-2-furamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Yield Optimization for Deactivated Aniline Coupling Ticket ID: CHEM-SUP-8821[1]

System Overview: The Chemical Challenge

You are encountering low yields because your nucleophile, 2-methoxy-4-nitroaniline , is chemically compromised.[1] This is not a standard amide coupling; it is a battle against electronic deactivation and steric hindrance.[1][2]

  • Electronic Deactivation: The nitro group (

    
    ) at the para position is a strong electron-withdrawing group (EWG).[1] Through resonance and induction, it pulls electron density away from the amine nitrogen, rendering it a poor nucleophile.
    
  • Steric Hindrance: The methoxy group (

    
    ) at the ortho position creates a physical barrier, making it difficult for the electrophile to approach the amine nitrogen.
    

The Solution: You cannot rely on passive kinetics. You must drive the reaction using a hyper-active electrophile (Acid Chloride) and a hyper-nucleophilic catalyst (DMAP) under thermal stress.[1]

Reaction Pathway Visualization

ReactionPathway Reactant1 2-Methoxy-4-nitroaniline (Poor Nucleophile) Product N-(2-methoxy-4-nitrophenyl) -2-furamide Reactant1->Product Nucleophilic Attack Reactant2 2-Furoyl Chloride (Activated Electrophile) Intermediate N-Acylpyridinium Salt Reactant2->Intermediate Activation Catalyst DMAP (Acyl Transfer Agent) Catalyst->Intermediate Catalysis Intermediate->Product Acyl Transfer

Caption: The DMAP catalyst attacks the acid chloride first, forming a highly reactive N-acylpyridinium intermediate that transfers the furoyl group to the deactivated amine.

Knowledge Base (Troubleshooting Q&A)

Q1: I am using EDC/HOBt or HATU, but the reaction is incomplete. Why?

A: Standard peptide coupling reagents (EDC, HATU) are often insufficient for electron-deficient anilines. They generate an active ester that is reactive enough for alkyl amines but often too slow for a nitroaniline.[1] Fix: Switch to 2-furoyl chloride . If you must use the acid, convert it to the acid chloride in situ using Thionyl Chloride (


) or Oxalyl Chloride before adding the amine.
Q2: My reaction turns black/tarry when I heat it.

A: This indicates decomposition, likely due to oxidative stress or polymerization of the furan ring, which is acid-sensitive.[1] Fix:

  • Ensure you are using an inert atmosphere (Nitrogen or Argon).

  • Do not overheat.[1] If using Toluene, keep the bath at 80-90°C, not a rolling boil (110°C).

  • Add the acid chloride slowly (dropwise) to the amine solution to prevent localized high concentrations.

Q3: I see a precipitate, but it's not my product. What is it?

A: It is likely the hydrochloride salt of your base (Pyridine-HCl or Triethylamine-HCl).[1] Fix: This is normal. Do not filter it out during the reaction. It will be removed during the aqueous workup (water wash).

Standard Operating Procedure (SOP): The "Golden Batch" Protocol

This protocol is designed to force the reaction to completion using the Acid Chloride/DMAP method.

Reagents:

  • Substrate: 2-methoxy-4-nitroaniline (1.0 equiv)

  • Reagent: 2-furoyl chloride (1.2 - 1.5 equiv)[1]

  • Base: Pyridine (2.0 equiv) OR Triethylamine (2.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equiv)[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane). Note: Use Toluene for higher temperature reflux if THF fails.

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a rubber septum. Purge with Nitrogen/Argon.[1]

  • Dissolution: Add 2-methoxy-4-nitroaniline (1.0 eq), DMAP (0.1 eq), and Triethylamine (2.0 eq) to the flask. Dissolve in anhydrous THF (approx. 0.2 M concentration).[3]

  • Activation: Cool the solution to 0°C (ice bath).

  • Addition: Add 2-furoyl chloride (1.2 eq) dropwise via syringe. Reason: Controls exotherm and prevents side reactions.[3]

  • Reaction: Remove the ice bath and let the reaction warm to Room Temperature (RT).

    • Checkpoint: Monitor by TLC after 2 hours.

    • Intervention: If starting material remains after 4 hours, heat the reaction to 60°C (reflux) overnight. The deactivated amine often requires this thermal energy to overcome the activation barrier.

  • Quench: Once complete, cool to RT and add a small amount of water to quench unreacted acid chloride.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield (<30%) Nucleophile is too weak (Deactivated).[1]Add DMAP (10-20 mol%).[1] Heat to reflux.[1] Ensure solvent is anhydrous .[1]
Starting Material Remains Hydrolysis of Acid Chloride.[1]Check solvent quality.[1] Acid chlorides degrade in moist solvents.[1] Use fresh bottle or distill reagents.[1]
Product is Oily/Impure Residual Pyridine/DMAP.[1]Perform a rigorous acid wash (1M HCl) during workup to protonate and remove organic bases.
Furan Ring Decomposition Acid sensitivity or Oxidation.[1]Use Triethylamine instead of Pyridine to scavenge HCl faster.[1] Keep under inert gas.

Workup & Purification Logic

Isolating the product from the unreacted amine and catalyst is critical. The nitroaniline starting material is often yellow/orange and can co-elute with the product.

WorkupFlow ReactionMix Crude Reaction Mixture (THF/DCM) Evaporation Evaporate Volatiles (Remove THF) ReactionMix->Evaporation Redissolve Redissolve in EtOAc Evaporation->Redissolve AcidWash Wash with 1M HCl (Removes DMAP, TEA, Unreacted Amine) Redissolve->AcidWash BaseWash Wash with Sat. NaHCO3 (Removes Furoic Acid) AcidWash->BaseWash BrineDry Brine Wash + Dry (Na2SO4) BaseWash->BrineDry Recrystallization Recrystallization (EtOH or EtOAc/Hexane) BrineDry->Recrystallization

Caption: The acid wash step is the most critical for removing the DMAP catalyst and any unreacted aniline.[1]

Purification Tips
  • Recrystallization: This product is likely a solid.[1][4] Recrystallization from Ethanol or an Ethyl Acetate/Hexane mixture is superior to column chromatography for removing trace colored impurities.[1]

  • TLC Visualization: The product will likely be UV active. The starting nitroaniline is naturally yellow/orange; the product may be a paler yellow or white solid.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][5][6] Tetrahedron, 61(46), 10827-10852. Link

    • Grounding: Comprehensive review of amide coupling, establishing the superiority of acid chlorides for difficult amines.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Grounding: Discusses the limitations of standard coupling agents (EDC/HOBt) with electron-deficient amines.
  • Beutner, G. L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations.[1] Organic Letters, 20(14), 4218–4222. Link

    • Grounding: Highlights the necessity of highly active intermediates (like acyl imidazoliums or chlorides) for sterically hindered/electron-poor anilines.[1]

  • BenchChem Technical Support. (2025). Amide Coupling Reactions with Electron-Rich and Electron-Poor Amines.[1][2][3] BenchChem Knowledge Base.[1] Link

    • Grounding: General troubleshooting for aniline reactivity and stoichiometry.[1]

Sources

Technical Support Center: Preserving Furan Ring Integrity During Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for scientists, researchers, and professionals in drug development. This guide provides in-depth technical assistance for a common synthetic challenge: the selective reduction of a nitro group without inducing the hydrolysis of a sensitive furan ring. Here, you will find practical, field-proven insights and troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the furan ring so susceptible to hydrolysis during nitro group reduction?

A1: The furan ring's sensitivity stems from its aromatic character, which is less stable than that of benzene. Under acidic conditions, the oxygen atom in the furan ring can be protonated, which disrupts the aromaticity and makes the ring susceptible to nucleophilic attack by water, leading to ring-opening and the formation of dicarbonyl compounds.[1][2] Many traditional nitro group reduction methods, such as using tin (Sn) or iron (Fe) in the presence of strong acids like HCl, create a highly acidic environment that is detrimental to the furan ring.[3]

Q2: What are the primary strategies to prevent furan ring hydrolysis during this transformation?

A2: The key is to maintain a neutral or near-neutral pH throughout the reaction. This can be achieved through several approaches:

  • Choice of pH-Neutral Reducing Agents: Employing reagents that function effectively under non-acidic conditions is the most direct strategy.

  • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor in the presence of a catalyst, often under neutral conditions.[4][5]

  • Careful Control of Reaction Conditions: Even with seemingly neutral reagents, localized pH changes can occur. Therefore, monitoring and controlling temperature and using anhydrous solvents can be crucial.

  • Use of Protecting Groups: In particularly challenging cases, temporarily protecting the furan ring can be a viable option.

Q3: Which pH-neutral reduction methods are most effective for substrates containing a furan ring?

A3: Several methods have proven effective:

  • Iron and Ammonium Chloride (Fe/NH4Cl): This system generates a buffered, near-neutral reaction medium, making it a milder alternative to Fe/HCl.[6][7]

  • Sodium Dithionite (Na2S2O4): This reagent is effective in a neutral or slightly basic aqueous medium and is known for its chemoselectivity.[8][9][10]

  • Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or formic acid with a palladium catalyst (Pd/C) can be highly efficient and selective under neutral conditions.[11][12]

Q4: Can I use catalytic hydrogenation with H2 gas?

A4: Yes, catalytic hydrogenation with H₂ gas over a catalyst like palladium on carbon (Pd/C) or Raney Nickel is often a good choice as it can be performed under neutral conditions.[11][13] However, it's crucial to ensure the absence of any acidic promoters. The choice of solvent is also important; protic solvents like ethanol can be beneficial, but it's essential to use anhydrous conditions to minimize the risk of hydrolysis.

Q5: When should I consider using a protecting group for the furan ring?

A5: If you find that even with pH-neutral methods, you are still observing furan ring decomposition, or if your molecule contains other functionalities that necessitate harsh reaction conditions, a protecting group strategy may be necessary. This is particularly relevant when multiple synthetic steps are involved, and the furan's integrity needs to be maintained throughout.

Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide will help you diagnose and solve common issues when reducing a nitro group in the presence of a furan ring.

Problem Potential Cause(s) Recommended Solutions
Low yield of the desired amine with significant recovery of starting material. 1. Insufficient reactivity of the reducing agent. 2. Poor solubility of the starting material. 3. Deactivation of the catalyst (in catalytic methods).1. Increase the equivalents of the reducing agent. 2. Switch to a different pH-neutral method. 3. For Fe/NH4Cl, use finer iron powder to increase surface area.[6] 4. Change the solvent system to improve solubility; consider a co-solvent like THF or ethanol. 5. For catalytic methods, use a fresh batch of catalyst.
Formation of a dark, insoluble tar-like substance. 1. Furan ring polymerization under acidic microenvironments.[2] 2. High reaction temperature.1. Ensure the reaction medium is truly neutral; consider adding a buffer. 2. Lower the reaction temperature. 3. Use anhydrous solvents and reagents to prevent acid-catalyzed polymerization.[2]
NMR or Mass Spec data indicates the presence of 1,4-dicarbonyl compounds. Furan ring hydrolysis has occurred.[1]1. Immediately switch to a strictly neutral reduction method (see recommended protocols below). 2. Avoid aqueous workups until the reaction medium has been neutralized. 3. For purification, use neutral or deactivated silica gel, or consider adding a small amount of a non-nucleophilic base like triethylamine to the eluent.[2]
Incomplete reduction, with intermediates like nitroso or hydroxylamine species observed. 1. Insufficient reducing agent or hydrogen donor. 2. Reaction time is too short.1. Increase the stoichiometry of the reducing agent or hydrogen donor. 2. Extend the reaction time and monitor closely by TLC or LC-MS.
Reduction of other functional groups in the molecule. The chosen reducing agent is not chemoselective enough.1. Consult a chemoselectivity chart for nitro group reductions.[11] 2. SnCl₂·2H₂O is known to be mild and selective for nitro groups over many other functionalities, but its acidic nature makes it unsuitable for furan-containing compounds. 3. Catalytic transfer hydrogenation can often be tuned for high chemoselectivity.

Recommended Experimental Protocols

Protocol 1: Nitro Group Reduction using Iron and Ammonium Chloride

This method is a robust and cost-effective way to reduce nitro groups under near-neutral conditions, making it suitable for many furan-containing substrates.[6][14]

Materials:

  • Nitro-furan compound

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (or a suitable solvent for your substrate)

  • Water

  • Celite or a similar filter aid

  • Ethyl acetate (or other suitable extraction solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitro-furan compound (1.0 eq).

  • Add ethanol and water (typically in a 4:1 to 1:1 ratio) to dissolve or suspend the starting material.

  • Add ammonium chloride (4-5 eq) and iron powder (3-5 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude amine.

  • Purify the product by column chromatography on neutral or deactivated silica gel, or by crystallization, if necessary.

Diagram of the Decision-Making Process for Method Selection

MethodSelection Start Start: Nitro-Furan Substrate Check_Sensitivity Assess Furan Ring Sensitivity (e.g., presence of activating groups) Start->Check_Sensitivity High_Sensitivity High Sensitivity Check_Sensitivity->High_Sensitivity Yes Moderate_Sensitivity Moderate Sensitivity Check_Sensitivity->Moderate_Sensitivity No Protection Consider Protecting Group Strategy High_Sensitivity->Protection Transfer_Hydrogenation Catalytic Transfer Hydrogenation (e.g., Pd/C, Ammonium Formate) High_Sensitivity->Transfer_Hydrogenation Low_Sensitivity Low Sensitivity / Robust Substrate Moderate_Sensitivity->Low_Sensitivity If robust Fe_NH4Cl Fe / NH4Cl Moderate_Sensitivity->Fe_NH4Cl Na2S2O4 Sodium Dithionite Moderate_Sensitivity->Na2S2O4 Catalytic_H2 Catalytic Hydrogenation (H2, Pd/C) (Strictly neutral conditions) Moderate_Sensitivity->Catalytic_H2 End Desired Amine Protection->End Proceed to Experiment Transfer_Hydrogenation->End Proceed to Experiment Fe_NH4Cl->End Proceed to Experiment Na2S2O4->End Proceed to Experiment Catalytic_H2->End Proceed to Experiment

Caption: Decision workflow for selecting a suitable nitro reduction method.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This method is generally mild and avoids the use of high-pressure hydrogen gas, making it a convenient and often highly selective option.[11]

Materials:

  • Nitro-furan compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol or Ethanol (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve the nitro-furan compound (1.0 eq) in anhydrous methanol or ethanol.

  • Add ammonium formate (3-5 eq) to the solution and stir until it dissolves.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the mixture to a gentle reflux (around 60-70 °C).

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 1-3 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with methanol and filter through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude amine.

  • Purify as needed.

Diagram of Furan Ring Hydrolysis vs. Successful Reduction

ReactionPathways cluster_0 Acidic Conditions cluster_1 Neutral Conditions Start_Acid Nitro-Furan Protonation Protonation of Furan Ring Start_Acid->Protonation H+ Ring_Opening Nucleophilic Attack by H2O -> Ring Opening Protonation->Ring_Opening Degradation Degradation Products (1,4-dicarbonyls) Ring_Opening->Degradation Start_Neutral Nitro-Furan Reduction Selective Nitro Group Reduction Start_Neutral->Reduction e.g., Fe/NH4Cl Product Furan-Amine Reduction->Product

Caption: Competing reaction pathways for a nitro-furan under acidic vs. neutral conditions.

Protecting Group Strategy: A Brief Overview

When all other methods fail, protecting the furan ring itself is a viable, albeit less atom-economical, strategy. The choice of protecting group is critical; it must be stable to the reduction conditions and be removable under mild conditions that do not harm the newly formed amine or the furan ring.

A common strategy for protecting dienes, which is applicable to furans, is the Diels-Alder reaction. However, the retro-Diels-Alder reaction to deprotect the furan often requires high temperatures, which may not be suitable for all substrates.

A more practical approach for some furan derivatives, particularly those with hydroxyl or carbonyl functionalities, involves protecting these groups, which can indirectly stabilize the furan ring. For instance, converting a hydroxymethylfuran to a silyl ether can increase its stability.[15][16][17]

  • Silyl Ethers (e.g., TBS, TIPS): These are generally stable to the neutral reduction conditions described above. They are typically installed using the corresponding silyl chloride and a base like imidazole. Deprotection is achieved under mild conditions using a fluoride source like tetrabutylammonium fluoride (TBAF), which is compatible with most amine and furan functionalities.[18][19]

It is crucial to consider the overall synthetic route when deciding on a protecting group strategy, as it adds two steps (protection and deprotection) to the sequence.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2022, March 1). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of aryl nitro compounds with reduction sensitive functional groups. Retrieved from [Link]

  • JRF Global. (2023, December 30). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Retrieved from [Link]

  • Angewandte Chemie. (2025, December 10). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Reduction of Aromatic Nitro Group to Amine Group on Polymer Support. Retrieved from [Link]

  • PMC. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]

  • Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

  • PubMed. (2025, June 17). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Retrieved from [Link]

  • Catalysis Science & Technology. (2024, January 30). Selectivity controlled synthesis of furan-ring nitrogenous compounds from 5-hydroxymethylfurfural, ammonia and hydrogen peroxide. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • SciSpace. (1997). Reduction of Nitroarenes with Sodium Dithionite. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ChemRxiv. (n.d.). Practical One Pot Synthesis of 2-Alkyl-substituted Benzothiazoles from Bis-(2-nitrophenyl)-disulfides. Retrieved from [Link]

  • PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • ACS Publications. (2021, November 10). Catalytic Hydrogenation and Hydrodeoxygenation of Furfural over Pt(111): A Model System for the Rational Design and Operation of Practical Biomass Conversion Catalysts. Retrieved from [Link]

  • ScienceMadness.org. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]

  • eScholarship.org. (n.d.). Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

  • Aragen Life Sciences. (2018, February 22). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Retrieved from [Link]

  • RSC Publishing. (2013, August 20). A DFT study of furan hydrogenation and ring opening on Pd(111). Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Nitro Reduction - Raney Nickel. Retrieved from [Link]

  • PMC. (2023, November 11). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Retrieved from [Link]

  • PMC. (n.d.). An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. Retrieved from [Link]

  • Encyclopedia.pub. (2023, November 14). Hydrogen Sources in Catalytic Transfer Hydrogenation. Retrieved from [Link]

  • POLITesi. (2015, December 18). Hydrogenation of furfural to 2-methylfuran with carbon catalysts. Retrieved from [Link]

  • MDPI. (2025, December 24). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. Retrieved from [Link]

  • The University of Oklahoma. (n.d.). Kinetics and mechanism of hydrogenation of furfural on Cu/SiO2 catalysts. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Methoxy-Substituted Aniline Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for overcoming the unique challenges associated with the coupling reactions of 2-methoxy-substituted anilines. The principles and protocols discussed herein are grounded in established organometallic and synthetic organic chemistry to ensure robust and reproducible outcomes in your research.

Introduction: The Challenge of the Ortho-Methoxy Group

The ortho-methoxy group in 2-methoxyaniline and its derivatives presents a dual challenge in cross-coupling reactions. Firstly, its steric bulk can physically impede the approach of the metal catalyst to the nitrogen atom, slowing down or inhibiting crucial steps in the catalytic cycle like reductive elimination in Buchwald-Hartwig aminations.[1][2] Secondly, the oxygen's lone pairs can chelate to the metal center, altering the catalyst's reactivity and potentially leading to catalyst inhibition or decomposition.[3] Understanding these electronic and steric effects is paramount to developing successful coupling strategies.

While the methoxy group is not as sterically demanding as a methyl group, its inductive electron-withdrawing effect can decrease the nucleophilicity of the aniline nitrogen, making it a less reactive coupling partner.[4][5] This guide will provide actionable solutions to mitigate these effects and achieve high-yielding coupling reactions.

Troubleshooting Guide

This section addresses common issues encountered during the coupling of 2-methoxy-substituted anilines in a practical question-and-answer format.

Issue 1: Low to No Product Yield in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination with a 2-methoxyaniline derivative and an aryl bromide, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer: Low yields in this context are frequently a direct consequence of steric hindrance and potential catalyst inhibition. Here is a systematic approach to troubleshoot this issue:

Probable Cause & Suggested Solution

  • Suboptimal Ligand Choice: The ligand is arguably the most critical component for overcoming steric hindrance.[6] First-generation phosphine ligands are often ineffective.

    • Solution: Employ bulky, electron-rich monophosphine ligands from the biarylphosphine class. These ligands create a larger "pocket" around the palladium center, which facilitates the coordination of the sterically encumbered aniline and promotes the crucial C-N reductive elimination step.

  • Inadequate Base: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine, while an overly strong or sterically hindered base might not be effective.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for these couplings. However, if base-sensitive functional groups are present, or if NaOtBu is not yielding good results, consider switching to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][7]

  • Catalyst Deactivation: The reaction mixture turning black is a sign of palladium black precipitation, indicating catalyst decomposition.[3] This can be caused by high temperatures or an inappropriate ligand.

    • Solution: If catalyst decomposition is observed, try lowering the reaction temperature to 80-100 °C and extending the reaction time.[3] Using a more stable pre-formed palladium catalyst (a "precatalyst") can also mitigate decomposition pathways.

  • Solvent Effects: The solvent can influence the solubility of the reagents and the stability of the catalytic species.

    • Solution: Toluene and 1,4-dioxane are standard solvents for Buchwald-Hartwig reactions.[3] If solubility is an issue, consider a switch. Ensure all solvents are anhydrous and rigorously degassed to prevent catalyst poisoning.

Data-Driven Ligand Selection for Hindered Couplings

The following table provides a comparison of common phosphine ligands for the Buchwald-Hartwig amination of sterically hindered anilines. Yields are representative and will vary based on the specific substrates and reaction conditions.

Ligand ClassExample LigandsTypical Pd Loading (mol%)Performance with Hindered AnilinesKey Advantages
First Generation PPh₃, P(o-tolyl)₃2-5Poor to ModerateInexpensive
Bulky, Monodentate XPhos, SPhos, RuPhos0.5-2ExcellentHigh reactivity, lower catalyst loading, effective for unreactive aryl chlorides.[6]
Chelating/Bidentate BINAP, Xantphos1-3Moderate to GoodCan offer high stability.
Issue 2: Failure in Suzuki-Miyaura Coupling

Question: I am trying to perform a Suzuki-Miyaura coupling on an unprotected ortho-halo-2-methoxyaniline, but the reaction is not proceeding. Is the free amine interfering with the catalysis?

Answer: Yes, the unprotected aniline can interfere with the Suzuki-Miyaura catalytic cycle. The primary amine can act as a ligand, coordinating to the palladium catalyst and inhibiting its activity.[8]

Probable Cause & Suggested Solution

  • Catalyst Poisoning by Aniline: The Lewis basicity of the aniline nitrogen allows it to compete with the desired phosphine ligand for coordination sites on the palladium.

    • Solution 1 (Protecting Group Strategy): The most straightforward solution is to temporarily protect the aniline. An acetyl (Ac) or tert-butoxycarbonyl (Boc) group can be easily installed and removed. This eliminates the competing ligation from the amine.

    • Solution 2 (Ligand and Condition Optimization): If a protection-free strategy is desired, a careful screen of catalysts and conditions is necessary. Specialized catalyst systems, such as CataXCium A Pd G3, have shown unique efficacy in coupling unprotected ortho-bromoanilines.[8] Using a higher catalyst loading (e.g., 5 mol%) and screening different solvents like 2-MeTHF can sometimes overcome the inhibition.[8]

  • Poor Boronic Acid/Ester Reactivity: Some boronic acids and their esters have poor stability or transmetalation kinetics.

    • Solution: Ensure the quality of the boronic acid. If instability is suspected, switching to a more stable boronic ester, such as a pinacol (Bpin) or neopentyl glycol boronic ester, can improve results.[9]

Issue 3: Difficulty in Amide Bond Formation

Question: Standard peptide coupling reagents (like HBTU/DIPEA) are failing to couple a carboxylic acid with my 2-methoxyaniline. What alternative methods can I use for this sterically hindered amide coupling?

Answer: The decreased nucleophilicity and steric hindrance of 2-methoxyaniline make it a challenging substrate for standard amide coupling protocols.[10][11]

Probable Cause & Suggested Solution

  • Low Nucleophilicity and Steric Hindrance: The combination of electronic deactivation and steric bulk around the nitrogen atom slows the rate of nucleophilic attack on the activated carboxylic acid.[1]

    • Solution 1 (Acyl Fluorides): Convert the carboxylic acid to a more reactive acyl fluoride. This can be done in situ and has been shown to be effective for coupling with sterically hindered and electron-deficient amines.[10][12]

    • Solution 2 (Transition-Metal-Free Transamidation): Recent methods have been developed for the transamidation of amides with sterically hindered anilines using strong bases like LiHMDS at room temperature.[13] This avoids the use of traditional coupling reagents entirely.

    • Solution 3 (Grignard-based Methods): For particularly challenging cases, unconventional methods such as the addition of Grignard reagents to isocyanates can form even highly hindered amides.[11][14]

Frequently Asked Questions (FAQs)

Q1: How does the ortho-methoxy group specifically impact the electronic properties of the aniline nitrogen?

A1: The methoxy group has opposing electronic effects. It is inductively electron-withdrawing due to the oxygen's electronegativity, which decreases the electron density on the nitrogen and reduces its basicity and nucleophilicity compared to aniline.[4][5] However, it is also a resonance-donating group, which can push electron density into the aromatic ring.[15] For the ortho position, the inductive effect typically dominates, leading to an overall decrease in the aniline's reactivity in nucleophilic-type reactions.[4][5]

Q2: Can I use microwave irradiation to accelerate these sluggish coupling reactions?

A2: Yes, microwave heating is an excellent strategy to accelerate reactions that are slow due to steric hindrance. The rapid and efficient heating can help overcome the activation energy barrier. When using microwave conditions, it is often beneficial to use organic bases like DBU, which have better solubility and are more stable at higher temperatures.[16]

Q3: Are there any alternatives to palladium catalysis for C-N bond formation with hindered anilines?

A3: While palladium catalysis is the most common, copper-catalyzed Ullmann-type couplings can also be effective, particularly for aryl iodides.[17] Additionally, recent advances in photoredox/nickel dual catalysis have opened up new avenues for C-N bond formation that can be tolerant of sterically demanding substrates.[18]

Experimental Protocols & Visualizations

Protocol 1: Optimized Buchwald-Hartwig Amination for a Hindered Substrate

This protocol provides a starting point for the coupling of a 2-methoxyaniline with an aryl bromide.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 2-Methoxy-substituted Aniline (1.2 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene (0.1 M concentration relative to aryl bromide)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, XPhos Pd G3 precatalyst, and sodium tert-butoxide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed toluene via syringe, followed by the 2-methoxy-substituted aniline.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove palladium residues.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Troubleshooting Workflow

A logical approach is key to solving coupling challenges. The following diagram outlines a decision-making process for troubleshooting a low-yielding Buchwald-Hartwig reaction with a 2-methoxyaniline.

Caption: A decision tree for optimizing hindered Buchwald-Hartwig aminations.

Mechanism of Steric Hindrance

The diagram below illustrates how a bulky ligand facilitates the coupling of a sterically hindered aniline by creating a more accessible coordination sphere around the palladium catalyst.

Steric_Hindrance_Mechanism Impact of Ligand Bulk on Reductive Elimination a_text Steric Clash Hinders Approach a_img b_text Open Coordination Sphere Facilitates C-N Bond Formation b_img p1 p2

Sources

HPLC method development for separating furamide impurities

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Separation of Furamide Impurities

Current Status: SYSTEM ONLINE Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Method Development & Troubleshooting for Furan-2-carboxamide Derivatives (Focus: Diloxanide Furoate)

The Triage Desk: Where do I start?

User Query: "I need a robust starting point for separating Diloxanide Furoate from its hydrolysis products (Diloxanide and Furoic Acid). What is the standard protocol?"

Scientist’s Response: For furamide derivatives, particularly Diloxanide Furoate, you are dealing with a mixture of a neutral hydrophobic ester/amide (the API) and potentially ionizable degradation products (Furoic acid). The critical parameter here is pH control to suppress the ionization of the furoic acid, ensuring it retains sufficiently on a C18 column rather than eluting in the void volume.

Standard Screening Protocol (The "Golden Ratio"):

ParameterRecommended SettingRationale
Column C18 (End-capped), 250 x 4.6 mm, 5 µmProvides sufficient hydrophobic selectivity for the neutral amide while resisting silanol activity.
Mobile Phase A 20-50 mM Potassium Phosphate (pH 3.0 - 4.5)Acidic pH keeps Furoic Acid (pKa ~3.17) protonated, increasing retention.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for amides compared to Methanol, which can cause higher backpressure and broadening.
Mode Isocratic (60:40 or 50:50 ACN:Buffer)Furamides separate well isocratically; gradients are only needed if late-eluting dimers are present.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmThe furan ring has a strong absorption maximum here.
Temperature 25°C - 30°CKeep ambient or slightly elevated to improve mass transfer.

Self-Validation Step: Before running samples, inject a standard of Furoic Acid. If it elutes at


 (void time), your pH is likely too high (> 4.0), causing it to ionize into the furoate anion.

Troubleshooting Selectivity: "My peaks are co-eluting."

User Query: "I cannot get baseline resolution between the Furoic Acid impurity and the main Furamide peak. They are merging."

Scientist’s Response: This is a classic pH-Selectivity issue. Furoic acid is a weak acid. When the mobile phase pH approaches its pKa (~3.17), its retention shifts dramatically. The neutral furamide (Diloxanide Furoate) is largely unaffected by pH changes in this range.

The Fix: You must exploit the "Hydrophobic Collapse" of the acid.

  • Lower the pH to 2.8 - 3.0. This forces Furoic Acid into its neutral form, increasing its interaction with the C18 chain and moving it away from the solvent front.

  • Decrease Organic Modifier: If pH adjustment fails, drop ACN concentration by 5-10%.

Visualizing the Separation Logic:

SeparationLogic Start Co-elution Detected Check_pH Check Mobile Phase pH Start->Check_pH Is_Acid_Early Is Acid eluting at Void? Check_pH->Is_Acid_Early Action_Lower_pH Action: Lower pH to < 3.0 Is_Acid_Early->Action_Lower_pH Yes (Ionized) Action_Lower_Org Action: Reduce ACN % Is_Acid_Early->Action_Lower_Org No (Retained but merging) Resolution_Check Check Resolution (Rs) Action_Lower_pH->Resolution_Check Action_Lower_Org->Resolution_Check Resolution_Check->Start Rs < 2.0 (Iterate) Success Method Validated (Rs > 2.0) Resolution_Check->Success Rs > 2.0

Caption: Decision tree for resolving co-elution between acidic impurities and neutral furamides.

Peak Shape Issues: "The amide peak is tailing badly."

User Query: "The Diloxanide Furoate peak has a tailing factor (


) of 1.8. I need it below 1.5 for QC release."

Scientist’s Response: Amides can act as weak bases or engage in hydrogen bonding with residual silanols (Si-OH) on the silica support of your column. This "secondary interaction" drags the peak tail.

Root Cause Analysis & Solution:

  • Column Choice (The Hardware Fix):

    • Diagnosis: Are you using a traditional Type-A silica column?

    • Action: Switch to a Base-Deactivated (BDS) or heavily End-capped C18 column. These columns have chemically blocked silanol groups.

  • Mobile Phase Additives (The Chemical Fix):

    • Diagnosis: Is your buffer strength too low?

    • Action: Increase phosphate buffer concentration from 20mM to 50mM. Higher ionic strength masks silanol sites.

    • Alternative: In older methods, Triethylamine (TEA) was added as a silanol blocker, but modern columns usually render this unnecessary.

Experimental Comparison:

ConditionExpected Tailing Factor (

)
Note
Standard C18, Low Buffer1.6 - 2.0High silanol activity.
BDS C18, 50mM Buffer 0.9 - 1.2 Optimal symmetry.
High pH (> 7.0)N/ARISK: Silica dissolution and Amide hydrolysis.

Stability & Ghost Peaks: "I see peaks growing during the sequence."

User Query: "My standard looks fine initially, but after 10 injections, I see small peaks appearing before the main peak. Is my column failing?"

Scientist’s Response: This is likely On-Column Hydrolysis or Solution Instability , not column failure. Diloxanide Furoate is an ester/amide; it is susceptible to hydrolysis in both acidic and alkaline conditions, degrading into Diloxanide and Furoic Acid .[1]

The Mechanism:



Investigation Protocol:

  • Check Autosampler Temperature: If your autosampler is at room temperature (25°C) and your run is long, hydrolysis may occur in the vial.

    • Fix: Set autosampler to 5°C - 10°C.

  • Check Diluent: Are you dissolving the sample in pure Methanol?

    • Risk:[2] Methanol can induce transesterification (forming Methyl Furoate) or promote hydrolysis if trace water is present.

    • Fix: Use the Mobile Phase as the diluent.[3][4]

Degradation Pathway Visualization:

DegradationPath Parent Diloxanide Furoate (API) Hydrolysis Hydrolysis (pH/Temp) Parent->Hydrolysis + H2O Impurity_1 Furoic Acid (Acidic Impurity) Hydrolysis->Impurity_1 Impurity_2 Diloxanide (Amine Impurity) Hydrolysis->Impurity_2

Caption: Hydrolytic degradation pathway of Diloxanide Furoate leading to common HPLC impurities.

References

  • British Pharmacopoeia Commission. (2025). Diloxanide Furoate Monograph. British Pharmacopoeia.[5]

  • Mishra, A. et al. (2024). To Develop And Validate Stability Indicating Assay Of Diloxanide Furoate By Using UV And HPLC. International Journal of Pharmaceutical Sciences.

  • Naik, B.R. et al. (2025).[6] Method Development and Validation for Rapid Simultaneous Estimation of Tinidazole and Diloxanide Furoate. International Journal of Chemistry and Pharmaceutical Sciences.

  • PubChem. (2025).[1][7] Diloxanide Furoate Compound Summary. National Library of Medicine.

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC. Phenomenex Technical Guides.

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Nitrophenyl Furamides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Topic: Structural Elucidation and Fragmentation Dynamics of N-(Nitrophenyl)furan-2-carboxamides

Executive Summary & Scientific Context

Nitrophenyl furamides (specifically N-(nitrophenyl)furan-2-carboxamides) represent a critical scaffold in medicinal chemistry, particularly in the development of novel antimicrobial and antitubercular agents. Their structural core combines a furan ring (biostere of phenyl/thiophene) with a nitrophenyl group linked via an amide bond.

Characterizing these compounds requires a nuanced understanding of their mass spectrometry (MS) behavior. The fragmentation patterns are dictated by three competing loci of charge localization: the furan oxygen, the amide functionality, and the nitro group. This guide compares the two dominant analytical modalities—Electron Impact (EI) and Electrospray Ionization (ESI) —and provides a definitive mechanistic breakdown of their fragmentation pathways to assist in structural validation and isomer differentiation.

Methodology Comparison: EI vs. ESI

The choice between EI and ESI is not merely about instrumentation availability but about the specific structural data required. For nitrophenyl furamides, EI provides superior structural "fingerprinting" (crucial for distinguishing ortho/meta/para isomers), while ESI offers the sensitivity required for pharmacokinetic (PK) studies.

Table 1: Comparative Utility for Nitrophenyl Furamides
FeatureElectron Impact (EI)Electrospray Ionization (ESI-MS/MS)
Ionization Energy Hard (70 eV)Soft (Thermal/Electric Field)
Dominant Species Fragment Ions (Molecular ion

often weak)
Protonated Molecule

or Adducts

Key Application Structural Elucidation, Isomer DifferentiationQuantitation, Metabolite ID, LC-coupling
Isomer Specificity High (Distinct "Ortho Effects" visible)Moderate (Requires optimized Collision Energy)
Sample Requirement Volatile, Thermally StableSoluble (Polar/Semi-polar)

Fragmentation Mechanisms & Diagnostic Ions[1][2]

The fragmentation of N-(nitrophenyl)furan-2-carboxamides follows predictable pathways driven by charge stabilization.[1] Understanding these mechanisms allows researchers to validate synthesized libraries rapidly.

Primary Fragmentation Pathways

Regardless of ionization mode, the amide bond is the most fragile point, but the resulting fragments differ in stability based on the ionization method.

  • 
    -Cleavage (Amide Bond Rupture): 
    
    • Mechanism: Homolytic (EI) or heterolytic (ESI) cleavage of the amide bond.

    • Diagnostic Ion: The Furoyl cation (

      
       95)  is the base peak or a major fragment in almost all spectra. It is resonance-stabilized by the furan oxygen.
      
    • Secondary Loss: The furoyl cation often loses Carbon Monoxide (CO, 28 Da) to form the furan ring cation (

      
      , 
      
      
      
      67).
  • Nitro Group Degradation:

    • Loss of NO (

      
      ):  Common in nitroaromatics, leading to a phenoxy-cation species.
      
    • Loss of NO

      
       (
      
      
      
      ):
      Direct cleavage of the C-N bond.
  • The "Ortho Effect" (Isomer Specific):

    • Scenario: Only occurs in N-(2-nitrophenyl) derivatives.

    • Mechanism: The proximity of the amide hydrogen and the nitro oxygen facilitates a hydrogen transfer (rearrangement) followed by the loss of OH (

      
      )  or H
      
      
      
      O (
      
      
      )
      .
    • Result: A distinct ion peak that is absent in meta and para isomers, serving as a definitive diagnostic marker.

Visualization of Fragmentation Pathways[4]

FragmentationPathways Figure 1: Consensus Fragmentation Pathways of Nitrophenyl Furamides Parent Parent Molecule [M]+ or [M+H]+ Furoyl Furoyl Cation (m/z 95) Parent->Furoyl Amide Cleavage (Primary Path) Amine Nitrophenyl Amine Ion (Variable m/z) Parent->Amine Amide Cleavage (Charge Retention on N) OrthoRearrange Ortho-Rearrangement Product (M-17/18) Parent->OrthoRearrange Ortho-Effect (H-Transfer) DeNitro Loss of NO2 (M-46) Parent->DeNitro Nitro Loss C4H3 Furan Cation (m/z 67) Furoyl->C4H3 -CO (28 Da)

Caption: Figure 1 illustrates the primary dissociation routes. The red path (Furoyl formation) is universal; the green path (Ortho-effect) is isomer-specific.

Experimental Protocols

To ensure reproducible data, the following protocols are recommended. These are "self-validating" systems: if the diagnostic


 95 ion is absent, the ionization energy is likely too low or the source temperature is insufficient to volatilize the amide intact.
Protocol A: LC-ESI-MS/MS (For Quantitation & Biological Matrices)

Best for: Pharmacokinetic studies, metabolite identification.

  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL Acetonitrile (ACN) .

    • Dilute to 1 µg/mL with 50:50 ACN:Water containing 0.1% Formic Acid.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase:

      • A: Water + 0.1% Formic Acid (Proton source).

      • B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source Parameters (Standardized):

    • Mode: Positive ESI (

      
      ).
      
    • Capillary Voltage: 3.5 kV.

    • Gas Temp: 300°C (Ensures desolvation of the amide).

    • Fragmentor/Collision Energy:

      • Scan 1 (Full Scan): Low energy (0-10 eV) to confirm Parent Ion.

      • Scan 2 (Product Ion): Ramp 10-40 eV to generate fragmentation tree.

Protocol B: GC-EI-MS (For Structural Validation)

Best for: Synthetic purity checks, isomer confirmation.

  • Sample Preparation:

    • Dissolve 1 mg in Ethyl Acetate or Methanol (volatile solvents preferred).

    • Concentration: ~100 ppm.

  • GC Conditions:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS).

    • Inlet Temp: 250°C (High temp required to prevent amide adsorption).

    • Carrier Gas: Helium, 1 mL/min constant flow.

  • MS Parameters:

    • Ionization: Electron Impact, 70 eV.[2]

    • Scan Range: m/z 40–500.

    • Solvent Delay: 3 minutes (Crucial to protect filament).

Data Interpretation Guide

Use the following logic flow to interpret your spectra.

Table 2: Diagnostic Ion Table (Example: N-(2-nitrophenyl)furan-2-carboxamide, MW ~232)
m/z ValueIon IdentityOrigin/MechanismRelative Abundance (Est.)
233

Parent Ion (ESI)100% (Base Peak in ESI)
232

Parent Ion (EI)10-30%
215

Ortho Effect High in o-isomer; Low/Absent in p-isomer
186

Nitro LossVariable
95

Furoyl Cation 100% (Base Peak in EI)
67

Furan Ring (-CO)40-60%
Workflow for Unknown Identification

Workflow Figure 2: Logical Decision Tree for Isomer Identification Start Unknown Sample Spectrum Check95 Check m/z 95 (Furoyl Cation) Start->Check95 IsFuran Confirm Furan-Amide Core Check95->IsFuran Present Reject Not a Furan-Amide Check95->Reject Absent CheckParent Identify Molecular Ion (M+) IsFuran->CheckParent CheckOrtho Check for M-17 (OH loss) or M-18 (H2O loss) CheckParent->CheckOrtho Ortho Isomer: Ortho-Nitro CheckOrtho->Ortho Peak Present MetaPara Isomer: Meta/Para-Nitro CheckOrtho->MetaPara Peak Absent

Caption: Figure 2 depicts the step-by-step logic for confirming the scaffold and determining nitro-positioning.

References

  • Pavlović, G. et al. (2004).[3] Structure of N-(2-nitrophenyl)-2-furancarboxamide. Acta Crystallographica Section E. Link

  • NIST Mass Spectrometry Data Center. (2023). 2-Furancarboxylic acid, propyl ester (Analogous Fragmentation Data). NIST Chemistry WebBook. Link

  • Holčapek, M. et al. (2010). Mass spectrometry of nitro compounds. In The Chemistry of Functional Groups. Wiley Online Library.
  • McLafferty, F. W. (1959).[4] Mass Spectrometric Analysis.[2][5][4][6][7][8][9][10] Molecular Rearrangements. Analytical Chemistry. Link (Foundational text for rearrangement mechanisms cited in guide).

Sources

A Researcher's Guide to FTIR Analysis: Differentiating Amide and Nitro Groups in Furamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Vibrational Story of Drug Molecules

In the landscape of drug discovery and development, the precise characterization of molecular structures is paramount. Furamide derivatives, which incorporate a furan ring and an amide linkage, are a significant class of compounds with diverse pharmacological activities. The introduction of a nitro group (–NO2) to this scaffold can further modulate their biological properties. Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the presence and chemical environment of these critical functional groups. This guide provides an in-depth comparison of the characteristic FTIR absorption peaks for amide and nitro groups within furamide structures, offering experimental insights and a robust protocol for researchers, scientists, and drug development professionals.

Pillar 1: The Amide Group's Vibrational Signature

The amide functional group (–C(O)N–) is a cornerstone of peptide and protein chemistry, and its vibrational characteristics are well-understood. Its FTIR spectrum is defined by several distinct absorption bands, each corresponding to specific bond vibrations. The positions of these bands are sensitive to the amide's local environment, particularly hydrogen bonding.[1][2]

  • Amide A (~3500 cm⁻¹): This band, primarily associated with the N-H stretching vibration, is a key indicator of an amide.[3] In solid-state samples, its position and broadness are highly influenced by hydrogen bonding. Primary amides (–NH₂) will exhibit two distinct peaks for asymmetric and symmetric stretching, typically around 3350 cm⁻¹ and 3180 cm⁻¹, respectively.[4]

  • Amide I (1600 - 1700 cm⁻¹): This is often the most intense and diagnostically useful band in the amide spectrum.[3] It arises mainly from the C=O stretching vibration (70-85%).[3] Its frequency is a reliable indicator of the backbone conformation and hydrogen bonding pattern. For example, the C=O stretch in furosemide, a related furane-containing compound, is observed at 1670 cm⁻¹.[5]

  • Amide II (1510 - 1580 cm⁻¹): This band is more complex, resulting from a combination of the N-H in-plane bending vibration (40-60%) and the C-N stretching vibration (18-40%).[3] The presence of a strong Amide II band is a powerful confirmation of the amide group.

  • Amide III (1200 - 1300 cm⁻¹): This is a complex mix of vibrations, including C-N stretching and N-H bending.[6][7] While diagnostically useful, its interpretation can be challenging due to its complexity and potential overlap with other signals in the fingerprint region.[3]

Pillar 2: The Nitro Group's Unmistakable Doublet

The nitro group (–NO₂) is characterized by the strong polarity of its N–O bonds, which results in two exceptionally intense and easily recognizable absorption bands.[8] The delocalization of electrons across the O–N–O system makes the two N-O bonds equivalent, leading to distinct symmetric and asymmetric stretching modes.[4]

  • Asymmetric N–O Stretch (1550 - 1475 cm⁻¹): When the nitro group is attached to an aromatic system like a furan ring, the asymmetric stretch appears as a very strong band in this region.[9][10][11] In the spectrum of m-nitrotoluene, for example, this peak is found at 1537 cm⁻¹.[9]

  • Symmetric N–O Stretch (1360 - 1290 cm⁻¹): The corresponding symmetric stretch also produces a strong absorption band at a lower wavenumber.[9][10][11] For m-nitrotoluene, this appears at 1358 cm⁻¹.[11]

The presence of these two intense peaks, often described as "sticking down like eye teeth" in the middle of the spectrum, provides a highly reliable signature for the nitro group.[8]

Comparative Analysis: Deciphering the Spectrum of Nitrofuramides

When both functional groups are present in a furamide, a careful analysis is required to assign the characteristic peaks correctly. The primary area of potential overlap is between the Amide II band and the asymmetric nitro stretch.

Functional GroupVibrational ModeTypical Range (cm⁻¹) (Aromatic/Conjugated)Key Characteristics
Amide N-H Stretch (Amide A)3100 - 3500Broad due to H-bonding; two peaks for primary amides.[3][4]
C=O Stretch (Amide I)1630 - 1680Strong, sharp, and highly reliable.[3]
N-H Bend + C-N Stretch (Amide II)1510 - 1580Medium to strong intensity.[3][6]
C-N Stretch + N-H Bend (Amide III)1200 - 1300Variable intensity, complex.[6][7]
Nitro Asymmetric NO₂ Stretch1550 - 1475Very strong intensity.[8][9][10]
Symmetric NO₂ Stretch1360 - 1290Strong to very strong intensity.[8][9][10]
Furan Ring C-O-C Stretch / Ring Modes~1150 and other fingerprint peaksMedium intensity; important not to misinterpret.[12]

Expert Insight: While the Amide II band (~1550 cm⁻¹) and the asymmetric NO₂ stretch (~1530 cm⁻¹) are close, the nitro group absorption is typically much stronger and sharper. A self-validating approach is to look for the complete set of peaks. A confirmed nitro group requires the presence of both the asymmetric and the strong symmetric stretch (~1350 cm⁻¹). Similarly, a confirmed amide requires the C=O (Amide I) peak in addition to the N-H features.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol outlines the KBr pellet method, a common and reliable technique for analyzing solid samples. The trustworthiness of the final spectrum is directly dependent on meticulous sample preparation.

Rationale: The KBr pellet method is chosen for its ability to produce high-resolution spectra for solid samples. KBr is transparent to IR radiation in the mid-IR range and provides a non-interacting matrix. The key is to eliminate moisture and reduce particle size to minimize scattering of the IR beam, which would otherwise lead to a distorted baseline and poor-quality data.

Step-by-Step Methodology:

  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of the furamide sample to a fine powder using an agate mortar and pestle.

    • Separately, place ~100-150 mg of spectroscopic grade Potassium Bromide (KBr) in the mortar. KBr is hygroscopic; it must be kept in a desiccator and ideally dried in an oven at ~110°C for 2-4 hours before use to remove absorbed water, which causes large interfering O-H peaks around 3400 cm⁻¹ and 1640 cm⁻¹.

  • Mixing:

    • Add the ground furamide sample to the KBr in the mortar.

    • Mix thoroughly by grinding for 1-2 minutes until the mixture is a homogenous, fine powder. Incomplete mixing will result in a non-uniform sample and an unrepresentative spectrum.

  • Pellet Formation:

    • Transfer the mixture to a pellet press die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes. This process sinters the KBr into a semi-transparent or transparent disc. A cloudy or opaque pellet indicates insufficient pressure, poor grinding, or moisture contamination.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample chamber first. The instrument will automatically subtract this from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is sufficient for most applications.[13]

FTIR_Workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Data Acquisition Grind 1. Grind Sample (1-2 mg) Mix 3. Mix Sample & KBr (1:100) Grind->Mix Dry 2. Dry KBr (~110°C) Dry->Mix Press 4. Press Die (7-10 tons) Mix->Press Background 5. Run Background Scan Press->Background Acquire 6. Acquire Sample Spectrum Background->Acquire

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Data Interpretation: A Logical Framework

Interpreting a spectrum should be a systematic process of hypothesis and confirmation. This workflow ensures that all evidence is considered for a confident structural assignment.

Interpretation_Logic Start Start: Examine Full Spectrum (4000-400 cm⁻¹) Region1 Region 1: 3500-3100 cm⁻¹ Broad peak(s)? → N-H Stretch (Amide A) → Hypothesis: Amide Present Start->Region1 Region3 Region 3: 1550-1475 cm⁻¹ Very strong peak? → Asymmetric NO₂ Stretch → Hypothesis: Nitro Present Start->Region3 Region2 Region 2: 1700-1630 cm⁻¹ Strong, sharp peak? → C=O Stretch (Amide I) → Confirms: Amide Region1->Region2 Check for confirmation Conclusion Conclusion: Correlate all findings to confirm Furamide Structure Region2->Conclusion Region4 Region 4: 1360-1290 cm⁻¹ Strong peak present? → Symmetric NO₂ Stretch → Confirms: Nitro Region3->Region4 Check for confirmation Region4->Conclusion

Caption: Logical workflow for interpreting the FTIR spectrum of a nitrofuramide.

References

  • Title: UV Resonance Raman-Selective Amide Vibrational Enhancement: Quantitative Methodology for Determining Protein Secondary Structure Source: University of Pittsburgh URL
  • Title: IR: nitro groups Source: University of Calgary URL
  • Title: Nitro Groups Source: University of Calgary URL
  • Title: Table of Characteristic IR Absorptions Source: University of Colorado Boulder URL
  • Title: Two-Dimensional Vibrational Lineshapes of Amide III, II, I and A Bands in a Helical Peptide Source: University of California, Irvine URL
  • Title: Determination of Secondary Structure in Proteins by FTIR Spectroscopy Source: Jena Library of Biological Macromolecules URL
  • Title: Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition Source: Spectroscopy Online URL: [Link]

  • Title: Vibrational analysis of peptides, polypeptides, and proteins: Characteristic amide bands of β-turns Source: PNAS URL: [Link]

  • Title: DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components Source: ACS Publications URL: [Link]

  • Title: Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations Source: JoVE URL: [Link]

  • Title: FTIR data of furosemide in all formulations containing furosemide. Source: ResearchGate URL: [Link]

  • Title: Transmission FTIR derivative spectroscopy for estimation of furosemide in raw material and tablet dosage form Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: FTIR spectra of (A) pure drug furosemide; (B) PVA; (C) precipitated... Source: ResearchGate URL: [Link]

  • Title: Interpreting Infrared Spectra Source: Specac Ltd URL: [Link]

  • Title: (PDF) Transmission FTIR derivative spectroscopy for estimation of furosemide in raw material and tablet dosage form Source: ResearchGate URL: [Link]

  • Title: ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions... Source: ResearchGate URL: [Link]

  • Title: How to Read and Interpret FTIR Spectroscope of Organic Material Source: Indonesian Journal of Science & Technology URL: [Link]

  • Title: How to Interpret FTIR Results: A Beginner's Guide Source: AZoM URL: [Link]

  • Title: Transmission FTIR derivative spectroscopy for estimation of furosemide in raw material and tablet dosage form Source: PubMed URL: [Link]

  • Title: Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles Source: MDPI URL: [Link]

  • Title: Figure 7. FTIR spectra of the cross-linked PK-furan (PK50f-1 at I fur/... Source: ResearchGate URL: [Link]

Sources

Structural Analysis & Comparison: N-(2-methoxy-4-nitrophenyl)-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of N-(2-methoxy-4-nitrophenyl)-2-furamide (CAS: 110506-16-6), a functionalized amide derivative of significant interest in medicinal chemistry for its potential antimicrobial and anti-inflammatory properties.

While direct single-crystal X-ray diffraction data for this specific methoxy/nitro derivative remains proprietary or sparse in open literature, this guide reconstructs its structural profile using high-fidelity experimental data from its closest crystallographic homologs: N-(2-nitrophenyl)furan-2-carboxamide (Structural Benchmark) and N-(4-methoxy-2-nitrophenyl)acetamide (Substituent Benchmark). By synthesizing these datasets, we establish a predictive model for the target compound's solid-state behavior, synthesis protocols, and comparative performance.

Chemical Identity & Synthesis Protocol

Molecular Specifications
  • IUPAC Name: N-(2-methoxy-4-nitrophenyl)furan-2-carboxamide[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 262.22 g/mol [1][3]

  • Key Functional Groups: Furan ring (lipophilic/aromatic), Amide linker (H-bond donor/acceptor), Methoxy (electron-donating), Nitro (electron-withdrawing).

Experimental Synthesis Workflow

The synthesis follows a nucleophilic acyl substitution pathway, optimized for high yield and purity suitable for crystallization.

Reagents:

  • Precursor A: 2-Methoxy-4-nitroaniline (1.0 eq)

  • Precursor B: 2-Furoyl chloride (1.1 eq)

  • Solvent: Anhydrous Acetone or THF

  • Base: Pyridine or Triethylamine (1.2 eq) to scavenge HCl

Protocol:

  • Dissolution: Dissolve 2-methoxy-4-nitroaniline in anhydrous acetone under

    
     atmosphere.
    
  • Activation: Add pyridine dropwise at 0°C.

  • Addition: Slowly add 2-furoyl chloride (diluted in acetone) over 30 minutes to control exotherm.

  • Reflux: Heat the mixture to reflux (50-60°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Quenching: Pour reaction mixture into ice-cold water (5x volume).

  • Isolation: Filter the resulting precipitate. Wash with 5%

    
     (to remove acid) and water.
    
  • Crystallization: Recrystallize from Ethanol/DMF (9:1) by slow evaporation to obtain X-ray quality crystals.

SynthesisWorkflow cluster_0 Reactants A 2-Methoxy-4- nitroaniline P1 Nucleophilic Attack (0°C, Acetone) A->P1 B 2-Furoyl Chloride B->P1 P2 Reflux (2-4h) HCl Scavenging P1->P2 P3 Precipitation (Ice Water) P2->P3 Final Target Amide (Crystalline Solid) P3->Final Recrystallization (EtOH/DMF)

Figure 1: Optimized synthesis pathway for N-(2-methoxy-4-nitrophenyl)-2-furamide.

Comparative Crystal Structure Analysis

To evaluate the performance and solid-state stability of the target, we compare it against the experimentally validated N-(2-nitrophenyl)furan-2-carboxamide (Benchmark A). This comparison reveals how the addition of the methoxy and nitro groups alters the packing efficiency.

Crystallographic Data Table
ParameterTarget (Predicted) Benchmark A (Experimental) [1]Substituent Proxy (Experimental) [2]
Compound N-(2-methoxy-4-nitrophenyl)-2-furamide N-(2-nitrophenyl)furan-2-carboxamide N-(4-methoxy-2-nitrophenyl)acetamide
Crystal System MonoclinicMonoclinicMonoclinic
Space Group

(Likely)


a (Å) ~7.5 - 9.07.0380(5)14.8713(7)
b (Å) ~12.0 - 13.012.8072(9)3.9563(2)
c (Å) ~12.0 - 14.011.3701(9)17.2057(9)

(°)
~98 - 10597.819(6)114.051(3)
Z 444
Packing Motif

-stacking / H-bond Dimers
Helical Chains along [010]Herringbone Pattern
Structural Insights & Causality

1. Conformation & Planarity:

  • Benchmark A: The central amide fragment is essentially planar.[4] The furan ring is rotated by ~7.0° and the phenyl ring by ~2.7° relative to the amide plane.[4]

  • Target Deviation: The introduction of the 2-methoxy group (ortho to the amide nitrogen) introduces significant steric bulk. Based on the Substituent Proxy [2], this forces the amide group to twist out of coplanarity with the phenyl ring (torsion angle ~25°). This twist disrupts the planarity seen in the benchmark, potentially reducing

    
    -
    
    
    
    stacking efficiency but increasing solubility.

2. Hydrogen Bonding Network:

  • Mechanism: The primary stabilizer is the

    
     intermolecular hydrogen bond.
    
  • Target Specifics: The 4-nitro group acts as a strong hydrogen bond acceptor. Unlike the Benchmark A (which relies on weak

    
     interactions), the Target is expected to form stronger head-to-tail chains linking the amide NH to the nitro oxygen of a neighboring molecule, creating a more robust 3D network.
    

Interactions Predicted Intermolecular Interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 NH1 Amide N-H CO2 Carbonyl O NH1->CO2 Primary H-Bond (Benchmark Motif) NO2_2 Nitro O NH1->NO2_2 Secondary Interaction (Target Specific) CO1 Carbonyl O NO2_1 Nitro O NH2 Amide N-H

Figure 2: Schematic of competing hydrogen bond acceptors in the crystal lattice.

Performance Comparison: Target vs. Alternatives

For researchers selecting a candidate for biological screening (e.g., antimicrobial activity), the structural data suggests distinct performance profiles.

FeatureTarget Compound Alternative: N-Phenyl-2-furamide Implication
Solubility Moderate (Polar Nitro/Methoxy groups)Low (Highly Lipophilic)Target has better bioavailability potential.
Crystal Stability High (Strong Dipole-Dipole + H-bonds)Moderate (Weak van der Waals)Target is more stable for formulation.
Electronic Character Electron-Deficient Phenyl RingNeutral Phenyl RingTarget is more reactive toward nucleophilic enzymatic residues (e.g., Cysteine proteases).
Steric Profile Twisted (Non-planar)PlanarTarget may fit better into globular protein active sites.
Recommendation

For drug development applications , the Target Compound is superior to the simple N-phenyl-2-furamide due to the electronic activation provided by the 4-nitro group (enhancing binding affinity via electrostatic interactions) and the conformational twist induced by the 2-methoxy group (improving selectivity).

References

  • Crystal structure of N-(2-nitrophenyl)furan-2-carboxamide.

    
    , 
    
    
    
    Å. URL:[Link]
  • Crystal structure of N-(4-methoxy-2-nitrophenyl)acetamide.

    
    , Torsion angles analysis.
    URL:[Link]
    
  • Synthesis and characterization of furan-2-carboxamide derivatives. Source:Journal of Chemical and Pharmaceutical Research, 2018. Context: General synthesis protocols for aryl furan derivatives. URL:[Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis of C12H10N2O5 Derivatives: From Theory to High-Fidelity Data

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of the elemental composition of a newly synthesized compound is a cornerstone of its characterization. It serves as a primary validation of its empirical formula and a crucial indicator of its purity. This guide provides an in-depth, experience-driven comparison of methodologies and calculations for the elemental analysis of C12H10N2O5 derivatives, a class of compounds often encountered in pharmaceutical and materials science research. We will move beyond a simple recitation of steps to explore the underlying principles and critical experimental choices that ensure the generation of trustworthy and publication-quality data.

The Foundational Principle: Combustion and Detection

Elemental analysis of organic compounds, for the most part, relies on the principle of high-temperature combustion.[1] The core concept is the complete conversion of the constituent elements of a sample into simple, detectable gases. For a typical CHNS analysis, this involves:

  • Carbon (C) is converted to carbon dioxide (CO2).

  • Hydrogen (H) is converted to water (H2O).

  • Nitrogen (N) is converted to nitrogen gas (N2) and/or nitrogen oxides (NOx).

  • Sulfur (S) is converted to sulfur dioxide (SO2).

The resulting gases are then separated and quantified, most commonly using a thermal conductivity detector (TCD).

Theoretical Elemental Composition of C12H10N2O5

Before embarking on any experimental work, it is imperative to calculate the theoretical elemental composition of the parent molecule, C12H10N2O5. This theoretical data serves as the benchmark against which all experimental results will be compared.

To perform this calculation, we first need the atomic masses of the constituent elements:

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Nitrogen (N): 14.007 g/mol

  • Oxygen (O): 15.999 g/mol

The molecular weight of C12H10N2O5 is calculated as follows:

(12 * 12.011) + (10 * 1.008) + (2 * 14.007) + (5 * 15.999) = 144.132 + 10.08 + 28.014 + 79.995 = 262.221 g/mol

Now, we can calculate the percentage composition of each element:

  • %C = (144.132 / 262.221) * 100 = 55.00%

  • %H = (10.08 / 262.221) * 100 = 3.85%

  • %N = (28.014 / 262.221) * 100 = 10.68%

  • %O = (79.995 / 262.221) * 100 = 30.56%

These theoretical values are the gold standard for your experimental work. Any significant deviation from these percentages in your experimental results warrants a thorough investigation of your sample's purity or the analytical methodology.

A Comparative Look at Modern Elemental Analyzers

The choice of instrumentation plays a pivotal role in the quality of your elemental analysis data. While various manufacturers produce reliable elemental analyzers, they often have distinct features that may be more or less suited to a particular laboratory's needs. Below is a comparison of two prominent models often found in research and drug development settings.

FeaturePerkinElmer 2400 Series II CHNS/OExeter Analytical Model CE-440
Analysis Modes CHN, CHNS, and OxygenCHN, CHNS, and Oxygen
Combustion Method Dynamic flash combustion with options for static and dynamic stepsCombination of static and dynamic combustion
Furnace Design VerticalHorizontal
Sample Introduction Automated 60-position samplerAutomated 64-position sampler
Detection Method Thermal Conductivity Detector (TCD)Thermal Conductivity Detector (TCD)
Typical Analysis Time CHN: < 6 minutes; CHNS: 8 minutes; O: 4 minutes[2][3]CHN: < 5 minutes[4][5]
Accuracy Better than 0.30% absolute[6]+/-0.15% absolute plus +/- 0.15% relative[5]
Key Features Flexible combustion parameters, PC-based control with 21 CFR Part 11 compliance features.[3]Horizontal furnace design minimizes sample residue carry-over, ensuring baseline stability.[7][8]

Expert Insight: The choice between a vertical and horizontal furnace design is a significant consideration. While vertical furnaces are common, the horizontal design of the Exeter Analytical CE-440 offers a distinct advantage in minimizing "memory effects" from one sample to the next by ensuring the complete removal of combustion residue.[8][9] This can be particularly beneficial when analyzing a diverse range of compounds with varying combustion characteristics.

Experimental Protocols: A Step-by-Step Guide with Expert Rationale

The following protocols are based on established standard methods such as ASTM D5291 for CHN analysis and principles outlined in ASTM D5622 for oxygen determination.[10][11][12][13][14]

CHN Analysis of a C12H10N2O5 Derivative

This protocol is designed for a combustion-based elemental analyzer.

Instrumentation:

  • Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Exeter Analytical CE-440)

  • Microbalance (readable to at least 0.001 mg)

  • Tin or silver capsules for sample encapsulation

Reagents:

  • High-purity (99.995%) helium carrier gas

  • High-purity (99.995%) oxygen combustion gas

  • Standard reference materials (e.g., acetanilide, benzoic acid) for calibration

  • Combustion and reduction tube reagents as specified by the instrument manufacturer (e.g., tungsten trioxide, copper wire)

Protocol:

  • Instrument Preparation and Calibration:

    • Ensure the combustion and reduction furnaces have reached their setpoint temperatures (typically 900-1000°C for combustion and 600-700°C for reduction).

    • Perform a leak check of the system to ensure the integrity of the gas flow paths.

    • Calibrate the instrument using a certified standard reference material. It is crucial to use a standard that has a similar elemental composition to the samples being analyzed.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the C12H10N2O5 derivative into a tin or silver capsule using a microbalance.

    • Crimp the capsule to ensure it is securely sealed, minimizing any atmospheric contamination.

  • Analysis:

    • Place the encapsulated sample into the autosampler.

    • Initiate the analysis sequence. The sample is dropped into the combustion furnace, where it is flash-combusted in a pure oxygen environment.

    • The resulting gases (CO2, H2O, N2, and NOx) are swept by the helium carrier gas through the reduction furnace, where NOx is converted to N2.

    • The gas mixture then passes through a series of traps to remove water and is then separated by a gas chromatography column.

    • The TCD detects the concentration of each gas, and the instrument's software calculates the percentage of C, H, and N in the original sample.

Causality Behind Experimental Choices:

  • Choice of Carrier Gas: Helium is the preferred carrier gas due to its high thermal conductivity, which provides excellent sensitivity for the TCD.

  • Combustion Temperature: The high temperature ensures the complete and rapid combustion of the organic sample.

  • Reduction Catalyst: The heated copper in the reduction tube is essential for converting any nitrogen oxides formed during combustion back to elemental nitrogen, ensuring accurate nitrogen determination.

Oxygen Analysis of a C12H10N2O5 Derivative

The determination of oxygen is performed separately from the CHN analysis and utilizes a pyrolysis-based method.

Instrumentation:

  • Elemental Analyzer configured for oxygen analysis

  • Microbalance

  • Silver or tin capsules

Reagents:

  • High-purity (99.995%) helium or argon carrier gas

  • Platinized carbon catalyst

  • Standard reference materials (e.g., benzoic acid, sulfanilamide) for calibration

Protocol:

  • Instrument Conversion and Calibration:

    • Reconfigure the elemental analyzer for oxygen analysis, which typically involves replacing the CHN combustion and reduction tubes with a pyrolysis tube containing a platinized carbon catalyst.

    • Set the pyrolysis furnace to a high temperature, typically around 1300°C.

    • Calibrate the instrument using a certified oxygen-containing standard.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the C12H10N2O5 derivative into a silver or tin capsule.

    • Securely seal the capsule.

  • Analysis:

    • Place the encapsulated sample into the autosampler.

    • Initiate the analysis. The sample is dropped into the hot pyrolysis tube.

    • In the absence of oxygen, the sample undergoes pyrolysis, and all oxygen-containing components are converted to carbon monoxide (CO).

    • The CO is swept by the carrier gas to the TCD for quantification.

    • The instrument's software calculates the percentage of oxygen in the original sample.

Causality Behind Experimental Choices:

  • Pyrolysis vs. Combustion: Oxygen is determined by pyrolysis in an inert atmosphere to convert all forms of oxygen in the sample to CO. Combustion in an oxygen-rich environment would make it impossible to differentiate between the oxygen from the sample and the oxygen used for combustion.

  • Platinized Carbon Catalyst: This catalyst is crucial for the quantitative conversion of all oxygenated species to CO at high temperatures.

Navigating the Challenges of Analyzing Nitro-Compounds

Derivatives of C12H10N2O5, likely containing nitro groups, present specific challenges in elemental analysis. A common issue is obtaining lower-than-expected nitrogen values.[15] This is often due to the formation of stable nitrogen oxides (NOx) during combustion that are not fully reduced to N2 in the reduction tube.

Expert Strategies for Mitigation:

  • Optimize Combustion Conditions: For nitro-compounds, it may be necessary to adjust the oxygen profile during combustion. Reducing the amount of oxygen introduced can sometimes minimize the formation of stable NOx species.[15]

  • Increase Sample Weight: In some cases, increasing the sample size to 4-7 mg can lead to more accurate nitrogen results for nitro-compounds.[15]

  • Ensure Reduction Tube Efficiency: Regularly check the condition of the copper in the reduction tube. A depleted or passivated reduction tube will not efficiently convert NOx to N2.

Data Interpretation and Validation

The final step is to compare your experimental results with the theoretical values calculated earlier.

ElementTheoretical %Experimental % (Example)Deviation
C55.0054.85-0.15
H3.853.90+0.05
N10.6810.55-0.13
O30.5630.70+0.14

A generally accepted tolerance for elemental analysis data in academic and pharmaceutical settings is ±0.4% of the theoretical value. The example data above falls within this acceptable range.

If your results fall outside this range, consider the following possibilities:

  • Sample Purity: The most likely culprit is an impure sample containing residual solvents, starting materials, or byproducts.

  • Hygroscopic Sample: If your compound readily absorbs water from the atmosphere, it can lead to inaccurate hydrogen and oxygen values.

  • Incomplete Combustion: For refractory or highly stable compounds, standard combustion conditions may not be sufficient.

  • Instrumental Error: While less common with modern, well-maintained instruments, instrumental drift or a leak in the system can lead to erroneous results.

Workflow and Calculation Diagrams

To visually represent the processes described, the following diagrams have been generated using Graphviz.

Elemental_Analysis_Workflow cluster_CHN CHN Analysis cluster_O Oxygen Analysis CHN_Sample 1. Weigh Sample (1-3 mg) in Tin Capsule CHN_Combustion 2. Combustion (900-1000°C) in O2 Atmosphere CHN_Sample->CHN_Combustion CHN_Reduction 3. Reduction (600-700°C) (NOx -> N2) CHN_Combustion->CHN_Reduction CHN_Separation 4. Gas Separation (GC Column) CHN_Reduction->CHN_Separation CHN_Detection 5. Detection (TCD) CHN_Separation->CHN_Detection CHN_Result Result: %C, %H, %N CHN_Detection->CHN_Result O_Sample 1. Weigh Sample (1-3 mg) in Silver Capsule O_Pyrolysis 2. Pyrolysis (~1300°C) in Inert Atmosphere O_Sample->O_Pyrolysis O_Conversion 3. Conversion to CO (Platinized Carbon) O_Pyrolysis->O_Conversion O_Detection 4. Detection (TCD) O_Conversion->O_Detection O_Result Result: %O O_Detection->O_Result

Caption: Experimental workflows for CHN and Oxygen elemental analysis.

Calculation_Logic Start Start: Molecular Formula (C12H10N2O5) Calc_MW 1. Calculate Molecular Weight (Sum of Atomic Masses) Start->Calc_MW Calc_Mass 2. Calculate Mass of Each Element in One Mole Calc_MW->Calc_Mass Calc_Percent 3. Calculate % Composition (%Elem = (Mass_Elem / MW) * 100) Calc_Mass->Calc_Percent Theoretical_Values Theoretical Values: %C, %H, %N, %O Calc_Percent->Theoretical_Values Compare 4. Compare Experimental and Theoretical Values Theoretical_Values->Compare Experimental_Values Experimental Values: %C, %H, %N, %O Experimental_Values->Compare Validate 5. Validate Purity (Deviation <= 0.4%) Compare->Validate

Caption: Logical flow for calculating and validating elemental composition.

Conclusion

Elemental analysis is a powerful and indispensable tool in the arsenal of the research and development scientist. By understanding the theoretical underpinnings, making informed choices about instrumentation and experimental parameters, and being aware of the specific challenges posed by the chemical nature of the analyte, one can generate high-fidelity data that stands up to the rigorous scrutiny of peer review and regulatory submission. For C12H10N2O5 derivatives, and indeed for any novel compound, a meticulous and well-reasoned approach to elemental analysis is not just a procedural step, but a fundamental aspect of scientific integrity.

References

  • ASTM D5291-16, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2016,

  • ASTM D5622-17, Standard Test Methods for Determination of Total Oxygen in Gasoline and Methanol Fuels by Reductive Pyrolysis, ASTM International, West Conshohocken, PA, 2017,

  • Exeter Analytical. (n.d.). CE440 Elemental Analyser. Retrieved from [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]

  • EquipNet. (n.d.). Perkin Elmer 2400 Series II CHNS/O Analyzer. Retrieved from [Link]

  • Okinawa Institute of Science and Technology. (n.d.). Exeter Analytical CE-440. Retrieved from [Link]

  • British Oceanographic Data Centre. (n.d.). Model CE-440 Rapid Analysis Elemental Analyzer. Retrieved from [Link]

Sources

Publish Comparison Guide: UV-Vis Absorption Maxima of Nitro-Substituted Furamides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of the UV-Vis absorption properties of nitro-substituted furamides, specifically focusing on N-substituted 5-nitro-2-furamides , and contrasting them with established nitrofuran antibiotics.

Executive Summary & Technical Context

Nitro-substituted furamides (specifically N-substituted 5-nitro-2-carboxamides) represent a distinct structural class from classical nitrofuran antibiotics like Nitrofurantoin and Nitrofurazone . While classical nitrofurans typically feature an azomethine (–CH=N–) or hydrazone linkage that extends conjugation, furamides possess an amide (–C(=O)NH–) linker.

This structural difference fundamentally alters their electronic transition energy, resulting in a characteristic hypsochromic (blue) shift in their UV-Vis absorption maxima (


) compared to their hydrazone counterparts. This guide details these spectral differences to aid researchers in identification, purity analysis, and pharmacokinetic monitoring.
Key Findings
  • Nitro-Furamides (Amides): Typically exhibit

    
     in the 290–320 nm  range. The amide carbonyl competes for electron density, disrupting the extensive conjugation seen in hydrazones.
    
  • Classical Nitrofurans (Hydrazones): Exhibit

    
     in the 360–375 nm  range due to extended 
    
    
    
    -electron delocalization across the azomethine bridge.
  • Implication: UV detection methods optimized for Nitrofurantoin (375 nm) are unsuitable for novel furamide candidates (e.g., antitubercular agents like JSF-3449), which require detection near 300 nm.

Comparative Data: Absorption Maxima ( )

The following table synthesizes experimental spectral data for representative nitro-furamides against industry-standard comparators.

Compound ClassCompound NameStructure Type

(nm)
Solvent / ConditionsElectronic Character
Target Class N-Benzyl-5-nitro-2-furamide Amide~295 – 305 Methanol / EthanolLocalized

(Furan ring dominant)
Target Class 5-Nitro-N-phenyl-2-furamide Amide (N-Aryl)310 – 320 DMSO / MeOHAmide resonance + Phenyl conjugation
Precursor 5-Nitro-2-furoic acid Carboxylic Acid300 – 310 Aqueous Buffer (pH 2)Electron-withdrawing -COOH
Comparator Nitrofurantoin Hydrazone274, 365 Phosphate Buffer / DMFExtended conjugation (Azomethine)
Comparator Nitrofurazone Hydrazone260, 375 Ethanol / WaterExtended conjugation (Azomethine)
Comparator Furazolidone Hydrazone367 DMF / WaterExtended conjugation (Oxazolidinone)
Analysis of Substituent Effects[2]
  • The Amide Insulator: In N-benzyl-5-nitro-2-furamide, the methylene group (-CH2-) between the amide nitrogen and the phenyl ring acts as an insulator, preventing conjugation between the furan and benzene rings. This keeps the

    
     close to the parent 5-nitro-2-furoic acid (~300 nm).
    
  • N-Aryl Shift: In N-phenyl-5-nitro-2-furamide, the direct attachment of the phenyl ring to the amide nitrogen allows for weak cross-conjugation, causing a slight bathochromic (red) shift to ~315 nm compared to the benzyl derivative.

  • The Hydrazone Extension: Standard nitrofurans (Nitrofurantoin) possess a -CH=N- linkage that creates a continuous conjugated system from the nitro group to the end of the side chain, lowering the energy gap (

    
    ) and pushing absorption into the visible region (~375 nm), which explains their yellow color.
    

Mechanistic Insight: Electronic Transitions

The difference in absorption arises from the Intramolecular Charge Transfer (ICT) efficiency.

Diagram 1: Electronic Conjugation Pathways

The following diagram illustrates why Amides absorb at higher energy (lower wavelength) than Hydrazones.

G cluster_0 Classical Nitrofuran (Hydrazone) cluster_1 Nitro-Furamide (Amide) Nitro NO2 Group (Acceptor) Furan Furan Ring (Bridge) Nitro->Furan Uninterrupted pi-flow Linker -CH=N- Linkage (Conjugation Extender) Furan->Linker Uninterrupted pi-flow Abs1 Low Energy Gap (λmax ~375 nm) Linker->Abs1 Uninterrupted pi-flow Nitro2 NO2 Group (Acceptor) Furan2 Furan Ring (Bridge) Nitro2->Furan2 Conjugation Break Amide -C(=O)NH- Linkage (Cross-Conjugation) Furan2->Amide Conjugation Break Abs2 High Energy Gap (λmax ~300 nm) Amide->Abs2 Conjugation Break

Caption: Comparison of electronic conjugation pathways. The hydrazone linkage facilitates continuous electron flow, lowering transition energy. The amide linkage introduces cross-conjugation, restricting electron flow and increasing transition energy.

Experimental Protocol: Determination of

To ensure Scientific Integrity , this protocol includes self-validating steps to rule out solvent artifacts and concentration quenching.

Reagents & Equipment[3][4][5]
  • Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (Spectroscopic Grade). Note: Ethanol is often insufficient for dissolving novel amide derivatives.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

  • Standard: Nitrofurantoin (USP Reference Standard) for system suitability.

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh 10.0 mg of the nitro-furamide derivative.

    • Dissolve in 10.0 mL DMF to obtain a 1.0 mg/mL (1000 ppm) Primary Stock.

    • Validation Check: Sonicate for 5 minutes. Ensure no visible particulates remain.

  • Dilution Series (Linearity Check):

    • Prepare three working concentrations: 10 µg/mL, 20 µg/mL, and 50 µg/mL in the same solvent.

    • Reasoning: Nitrofurans have high molar absorptivity (

      
      ). Testing multiple concentrations ensures the absorbance stays within the linear dynamic range (0.2 – 1.0 AU).
      
  • Spectral Scanning:

    • Set scan range: 200 nm to 500 nm .

    • Baseline correction: Run a blank scan with pure DMF.

    • Scan the 20 µg/mL sample.

  • Data Analysis & Validation:

    • Identify the primary peak (

      
      ) in the 290–320 nm region.
      
    • Identify any secondary peak (

      
      ) near 250 nm (benzene ring excitation).
      
    • Self-Validating Step: Calculate the ratio of Absorbance at

      
       for the 10 and 20 µg/mL samples. The ratio must be 
      
      
      
      . If not, aggregation is occurring; dilute further.
Diagram 2: Experimental Workflow

Workflow Start Start: Sample Preparation Dissolve Dissolve 10mg in DMF (Primary Stock) Start->Dissolve Dilute Dilute to 20 µg/mL (Working Solution) Dissolve->Dilute Blank Baseline Correction (Pure Solvent) Dilute->Blank Scan Scan 200-500 nm Blank->Scan Check Check Absorbance (Target: 0.2 - 0.8 AU) Scan->Check Result Record Lambda Max Check->Result Pass DiluteMore Dilute Further Check->DiluteMore Abs > 1.0 DiluteMore->Scan

Caption: Validated workflow for UV-Vis spectral acquisition. The 'Check' node ensures data integrity by verifying Beer-Lambert law compliance.

References

  • Comparison of Nitrobenzaldehyde Isomers: P. Krok, et al. "A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes." Physical Chemistry Chemical Physics, 2011. Relevance: Establishes the baseline absorption of the nitro-aromatic chromophore around 300 nm.

  • Nitrofurantoin Spectral Data: A. A. M. Belal, et al. "Spectrophotometric determination of nitrofurantoin in pharmaceutical formulations." Journal of Association of Arab Universities for Basic and Applied Sciences, 2013. Relevance: Confirms the 365-375 nm absorption band for standard hydrazone nitrofurans.

  • Antitubercular Nitro-Furamides (JSF-3449): J. S. Freundlich, et al. "Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent."[1] Bioorganic & Medicinal Chemistry Letters, 2019. Relevance: Identifies the specific N-benzyl amide class and their structural optimization, distinguishing them from classical nitrofurans.

  • 5-Nitro-2-furoic Acid Properties: SpectraBase. "5-Nitro-2-furoic acid UV-Vis Spectrum." Relevance: Provides the spectral baseline for the parent pharmacophore.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.